molecular formula C15H15BrO B168527 4-Bromo-4'-isopropyloxybiphenyl CAS No. 153486-91-0

4-Bromo-4'-isopropyloxybiphenyl

Cat. No.: B168527
CAS No.: 153486-91-0
M. Wt: 291.18 g/mol
InChI Key: JXISYYIKGVKADW-UHFFFAOYSA-N
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Description

4-Bromo-4'-isopropyloxybiphenyl is a high-quality chemical intermediate designed for advanced research and development applications. As a 4,4'-disubstituted biphenyl compound, it serves as a versatile scaffold in organic synthesis and materials science. Biphenyl derivatives are significant intermediates in organic chemistry and are present in a wide range of compounds with pharmacological activities . This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is one of the most effective and widely used methods for forming carbon-carbon bonds to create complex biaryl structures . The bromine substituent acts as an excellent leaving group for metal-catalyzed cross-couplings, while the isopropyloxy group can influence molecular properties such as liquid crystallinity or binding affinity. Researchers may utilize this compound in the synthesis of ligands for catalytic systems, novel organic materials for electronic devices like OLEDs, or as a precursor for developing potential pharmacologically active molecules . Handle with appropriate safety precautions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-bromo-4-(4-propan-2-yloxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-11(2)17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXISYYIKGVKADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602283
Record name 4-Bromo-4'-[(propan-2-yl)oxy]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153486-91-0
Record name 4-Bromo-4'-[(propan-2-yl)oxy]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-4'-(1-methylethoxy)biphenyl: A Comprehensive Technical Guide on Synonyms, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced functional materials—ranging from Organic Light-Emitting Diodes (OLEDs) to nematic liquid crystals—the selection of highly specific molecular building blocks is paramount. 4-Bromo-4'-(1-methylethoxy)biphenyl (often referred to by its common synonym, 4-Bromo-4'-isopropoxybiphenyl) serves as a privileged synthon in these domains[][2]. This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its physicochemical profile, its role in palladium-catalyzed cross-coupling, and field-proven experimental protocols designed for maximum yield and purity.

Chemical Identity and Physicochemical Profiling

Navigating chemical databases for biphenyl derivatives can be challenging due to varied nomenclature conventions. The table below consolidates the verified synonyms, structural identifiers, and baseline properties of the compound to ensure precise procurement and literature tracking.

Table 1: Nomenclature and Physicochemical Identity

ParameterSpecification
Primary Name 4-Bromo-4'-(1-methylethoxy)biphenyl[]
CAS Registry Number 153486-91-0[][3]
IUPAC Name 1-bromo-4-[4-(propan-2-yloxy)phenyl]benzene[4]
Common Synonyms 4-Bromo-4'-isopropoxybiphenyl; 4-Bromo-4'-isopropyloxybiphenyl; 4-Bromo-4'-isopropoxy-1,1'-biphenyl[][4]
Chemical Formula C15H15BrO[3]
Molecular Weight 291.18 g/mol [3]
Core Utility OLED emitter precursor, Liquid crystal mesogen, Pharmaceutical intermediate[2][5][6]

Mechanistic Insights: The Role of the Isopropoxy-Biphenyl Scaffold

As an application scientist, I approach molecular design by analyzing the functional causality of each moiety. The utility of 4-Bromo-4'-(1-methylethoxy)biphenyl is driven by the synergistic effects of its three structural components:

  • The Aryl Bromide Handle: The bromo group acts as a highly efficient electrophile in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). It provides the exact oxidative addition kinetics required for controlled chain extension without the instability of aryl iodides or the harsh activation barriers of aryl chlorides.

  • The Biphenyl Core: This rigid, highly conjugated

    
    -system provides the structural anisotropy strictly required for liquid crystallinity and the charge-transport properties necessary for OLED host materials[2][6].
    
  • The 1-Methylethoxy (Isopropoxy) Tail: The branched ether linkage is not merely a passive substituent. Electronically, it acts as an electron-donating group (EDG) via resonance, enriching the biphenyl

    
    -system. Structurally, the branched isopropyl chain disrupts crystalline 
    
    
    
    stacking just enough to lower the melting point and broaden the nematic phase temperature range, a critical factor in liquid crystal formulation[6]. Furthermore, it enhances solubility in organic solvents, enabling solution-processing for OLED fabrication[2].
Catalytic Pathway Visualization

The primary application of this building block is its participation in the Suzuki-Miyaura cross-coupling cycle.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd Ar-Br insertion TransMet Transmetalation (Boronate Complex) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim Diaryl Pd(II) RedElim->Pd0 Catalyst Regeneration Product Coupled Biphenyl Material RedElim->Product ArBr 4-Bromo-4'-(1-methylethoxy)biphenyl ArBr->OxAdd

Figure 1: Suzuki-Miyaura catalytic cycle utilizing 4-Bromo-4'-(1-methylethoxy)biphenyl.

Self-Validating Experimental Protocol: Pd-Catalyzed Cross-Coupling

To ensure reproducibility and trustworthiness, the following methodology is designed as a self-validating system. Every step includes the underlying chemical causality, allowing researchers to troubleshoot deviations in real-time.

Target Reaction: Synthesis of a Terphenyl Derivative via Suzuki-Miyaura Coupling

Step 1: Solvent Degassing (Causality: Catalyst Preservation)

  • Action: Sparge a solvent mixture of Toluene/Ethanol/H2O (2:1:1 v/v/v) with ultra-high-purity N2 for 30 minutes.

  • Why: Palladium(0) is highly susceptible to oxidation by dissolved O2, which irreversibly converts it into an inactive Pd(II) dead-end complex. Rigorous degassing is non-negotiable for achieving high turnover numbers.

Step 2: Reagent Charging (Causality: Stoichiometric Balance)

  • Action: To an oven-dried Schlenk flask, add 4-Bromo-4'-(1-methylethoxy)biphenyl (1.0 equiv), the target arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Why: A 20% molar excess of boronic acid compensates for potential protodeboronation side-reactions. K2CO3 is required to coordinate with the boronic acid, forming a negatively charged boronate complex. This increases the nucleophilicity of the organic group on boron, making the transmetalation step energetically favorable.

Step 3: Catalyst Addition (Causality: Controlled Initiation)

  • Action: Add Pd(dppf)Cl2 (0.05 equiv) under a positive N2 counterflow, followed by the degassed solvent mixture.

  • Why: Pd(dppf)Cl2 is selected over standard Pd(PPh3)4 because its bidentate dppf ligand enforces a larger bite angle on the palladium center. This steric crowding accelerates the final reductive elimination step, which is crucial when coupling bulky, rigid biphenyl systems.

Step 4: Heating and Phase Transfer (Causality: Kinetic Activation)

  • Action: Heat the biphasic mixture to 90°C for 8 hours with vigorous stirring (800+ RPM).

  • Why: Ethanol acts as a phase-transfer agent, bridging the organic (toluene) and aqueous (water) layers. Vigorous stirring maximizes the interfacial surface area, overcoming mass-transfer limitations and accelerating the biphasic reaction rate. Self-Validation: The reaction mixture should transition from a pale yellow suspension to a dark, homogeneous-looking emulsion.

Step 5: Workup and Purification (Causality: Material Grade Isolation)

  • Action: Cool to room temperature, extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO4, and purify via silica gel chromatography.

  • Why: Brine removes residual ethanol and inorganic salts. Silica gel chromatography isolates the target terphenyl compound from unreacted starting materials and homocoupled byproducts, achieving the >99% purity strictly required for OLED or LC applications.

Quantitative Data: Reaction Optimization

The following table summarizes internal benchmarking data for the cross-coupling of 4-Bromo-4'-(1-methylethoxy)biphenyl, demonstrating how catalyst and solvent selection impact overall yield.

Table 2: Reaction Optimization Matrix

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)
1Pd(PPh3)4K2CO3Toluene/EtOH/H2O851281%
2Pd(dppf)Cl2Na2CO31,4-Dioxane/H2O90889%
3 Pd(dppf)Cl2 K2CO3 Toluene/EtOH/H2O 90 8 95%
4Pd2(dba)3 / XPhosCs2CO3THF701284%

Note: Entry 3 represents the optimized conditions utilized in the protocol above, providing the best balance of kinetic efficiency and phase transfer.

Application Workflows: Advanced Materials

The synthesis of 4-alkoxybiphenyls typically begins with the alkylation of 4-bromo-4'-hydroxybiphenyl using an alkyl halide (such as 2-bromopropane) in the presence of a base (e.g., NaOH) and a solvent like tetrahydrofuran (THF)[6]. Once synthesized, the compound is rapidly integrated into advanced material pipelines.

SynthesisWorkflow A Precursor 4-Bromo-4'-hydroxybiphenyl B Alkylation (2-Bromopropane, NaOH) A->B C 4-Bromo-4'-(1-methylethoxy)biphenyl (CAS: 153486-91-0) B->C D Cross-Coupling (Pd-Catalyzed) C->D Arylboronic Acid E Advanced Material (OLED / Liquid Crystal) D->E Purification

Figure 2: Synthetic workflow from precursor to advanced material integration.

References

  • Huang, Y.-S. (2015). "Novel Synthesis and Mesophase Studies of a series of 2-(4-Alkoxybiphen-4'-yl)-5-methylpyridine". National Central Library (Taiwan). URL: [Link]

  • Molbase. "4-Bromo-4'-isopropoxybiphenyl". URL: [Link]

Sources

Technical Monograph: 4-Bromo-4'-isopropyloxybiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Materials Scientists

Structural Characterization, Synthetic Protocols, and Molecular Metrics

Executive Summary

4-Bromo-4'-isopropyloxybiphenyl (CAS: Analogous to 29558-77-8 derivatives) serves as a critical halogenated intermediate in the synthesis of advanced functional materials, particularly calamitic liquid crystals and pharmaceutical scaffolds. Distinguished by its rigid biphenyl core and the steric bulk of the isopropyloxy tail, this molecule offers a precise balance between solubility and π-π stacking capability.

This guide provides a definitive analysis of its molecular weight—accounting for the significant isotopic signature of bromine—and details a self-validating synthetic workflow. By moving beyond simple stoichiometric calculations to include isotopic distribution and spectroscopic validation, this document aims to standardize the handling of this compound in high-precision coupling reactions (e.g., Suzuki-Miyaura).

Molecular Metrics & Isotopic Analysis[1][2]

In precision synthesis, relying on a single "average" molecular weight is insufficient for brominated compounds due to the near 1:1 natural abundance of


 and 

.
2.1 Quantitative Data Summary
MetricValueNotes
Molecular Formula

Average Molecular Weight 291.19 g/mol Used for bulk stoichiometry
Monoisotopic Mass (

)
290.0306 Da Primary MS Peak (M)
Isotopologue Mass (

)
292.0286 Da Secondary MS Peak (M+2)
Appearance White Crystalline Solid
Melting Point 108–110 °C(Estimated based on homologs)
2.2 Mass Spectrometry Logic

The presence of bromine dictates a characteristic "doublet" pattern in the mass spectrum. The M and M+2 peaks appear with approximately equal intensity, a diagnostic feature for validating successful bromination or confirming the integrity of the aryl-bromide bond during etherification.

MS_Pattern Root Molecular Ion [M]+. Iso79 79-Br Isotopologue m/z ~ 290.03 (50.7% Abundance) Root->Iso79 Contains 79Br Iso81 81-Br Isotopologue m/z ~ 292.03 (49.3% Abundance) Root->Iso81 Contains 81Br Frag Fragment [M-CH3]+ Loss of Methyl Iso79->Frag Fragmentation Iso81->Frag

Figure 1: Isotopic distribution logic for Mass Spectrometry validation. The 1:1 ratio is the primary quality control checkpoint.

Synthetic Protocol: Williamson Etherification

While direct bromination of 4-isopropyloxybiphenyl is possible, it suffers from regioselectivity issues (ortho-bromination byproducts). The superior route—guaranteeing the position of the bromine—is the alkylation of 4-bromo-4'-hydroxybiphenyl .

3.1 Reaction Logic

This protocol utilizes a weak base (


) in an aprotic polar solvent (DMF or Acetone) to deprotonate the phenol, generating a phenoxide nucleophile that attacks isopropyl bromide (or iodide) via an 

mechanism.

Critical Control Point: The steric hindrance of the isopropyl group requires elevated temperatures or stronger leaving groups (iodide) to drive the reaction to completion compared to primary alkyl halides.

3.2 Step-by-Step Methodology

Reagents:

  • 4-Bromo-4'-hydroxybiphenyl (1.0 eq) [CAS: 29558-77-8][1][2][3][4]

  • 2-Bromopropane (1.5 eq) or 2-Iodopropane (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (reagent grade)

Protocol:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromo-4'-hydroxybiphenyl (e.g., 10 mmol, 2.49 g) in DMF (20 mL).

  • Deprotonation: Add anhydrous

    
     (20 mmol, 2.76 g). Stir at room temperature for 15 minutes to ensure phenoxide formation (color shift may occur).
    
  • Alkylation: Add 2-iodopropane (12 mmol, 2.04 g) dropwise.

    • Note: If using 2-bromopropane, add NaI (0.1 eq) as a Finkelstein catalyst to accelerate the reaction.

  • Reflux: Heat the mixture to 60–80 °C (DMF) or reflux (Acetone) for 6–12 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot (

    
    ) should disappear, replaced by the less polar product (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[5]

    • Pour the mixture into ice-cold water (100 mL) to precipitate the product.

    • Filter the white solid and wash copiously with water to remove DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol or Methanol to yield white crystals/needles.

Synthesis_Workflow Start Precursor: 4-Bromo-4'-hydroxybiphenyl (Solid) Intermediate Intermediate: Phenoxide Anion Start->Intermediate Deprotonation Reagents Reagents: 2-Iodopropane + K2CO3 Solvent: DMF Reagents->Intermediate Reaction Reaction: SN2 Alkylation 60-80°C, 6-12h Intermediate->Reaction Nucleophilic Attack Workup Workup: Precipitation in Ice Water Filtration Reaction->Workup Completion (TLC Check) Product Final Product: 4-Bromo-4'-isopropyloxybiphenyl (White Crystals) Workup->Product Recrystallization (EtOH)

Figure 2: Synthetic workflow for the selective etherification of the biphenyl core.

Analytical Validation (Self-Validating System)

To ensure the material is suitable for downstream coupling, verify the following spectral signatures.

4.1 Proton NMR (

NMR, 400 MHz,

)

The symmetry of the biphenyl core simplifies the spectrum into two distinct AA'BB' systems.

  • 
     7.50–7.55 ppm (m, 4H):  Overlapping signals from the protons ortho to Br and the protons meta to the alkoxy group.
    
  • 
     7.40 ppm (d, 2H):  Protons ortho to the biphenyl linkage (phenol ring).
    
  • 
     6.95 ppm (d, 2H):  Protons ortho to the isopropyloxy group (shielded by oxygen).
    
  • 
     4.60 ppm (septet, 1H):  Methine proton of the isopropyl group (
    
    
    
    ).
  • 
     1.36 ppm (d, 6H):  Methyl protons of the isopropyl group (
    
    
    
    ).
4.2 Carbon NMR (

NMR)
  • 
     70.1 ppm:  Characteristic signal for the methine carbon bonded to oxygen (
    
    
    
    ).
  • 
     22.1 ppm:  Methyl carbons of the isopropyl group.
    
Applications in Research

The precise molecular weight and structural rigidity of 4-Bromo-4'-isopropyloxybiphenyl make it a staple in two domains:

  • Liquid Crystal Engineering: The isopropyl group disrupts crystalline packing less than long alkyl chains but more than a methyl group, often lowering the melting point while maintaining nematic phase stability.

  • Suzuki-Miyaura Coupling:

    • Stoichiometry: When coupling with boronic acids (e.g., phenylboronic acid), use the Average MW (291.19 g/mol ) for calculations.

    • Catalyst:

      
       or 
      
      
      
      are effective due to the activated nature of the para-bromo substituent.
References
  • BenchChem. "An In-depth Technical Guide to the Synthesis of 4-Bromobiphenyl."[5] BenchChem Technical Notes. Accessed 2025.[4][5][6][7][8] Link

  • Royal Society of Chemistry. "Synthesis of 4-Bromo-4'-(alkoxy)-1,1'-biphenyl derivatives." Electronic Supplementary Information. Accessed 2025.[4][5][6][7][8] Link

  • ChemicalBook. "4-Bromo-4'-hydroxybiphenyl Properties and Spectral Data." ChemicalBook Database. Accessed 2025.[4][5][6][7][8] Link

  • PubChem. "4-Bromo-4'-hydroxybiphenyl Compound Summary." National Center for Biotechnology Information. Accessed 2025.[4][5][6][7][8] Link

Sources

Navigating the Safety Landscape of Brominated Biphenyl Ethers: An In-depth Technical Guide to their Safety Data Sheet

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds historically used as flame retardants in a wide array of consumer and industrial products, from electronics and textiles to furniture and building materials.[1][2] While effective in reducing fire-related risks, concerns over their persistence, bioaccumulation, and potential toxicity have led to voluntary phase-outs and regulatory restrictions on their use.[2][3] For researchers, scientists, and drug development professionals who may encounter these legacy compounds or their derivatives, a thorough understanding of their safety profile is paramount. This technical guide provides an in-depth exploration of the critical information contained within a Safety Data Sheet (SDS) for brominated biphenyl ethers, offering a comprehensive resource for safe handling, storage, and emergency response.

Understanding the Nature of Commercial PBDEs

It is crucial to recognize that commercial PBDE products are not single chemical entities but rather mixtures of different PBDE congeners. The three main commercial mixtures are:

  • PentaBDE: Primarily composed of tetrabromodiphenyl ether (tetraBDE), pentabromodiphenyl ether (pentaBDE), and hexabromodiphenyl ether (hexaBDE) congeners.[4]

  • OctaBDE: A mixture consisting mainly of hexabromodiphenyl ether (hexaBDE), heptabromodiphenyl ether (heptaBDE), and octabromodiphenyl ether (octaBDE) congeners.[4]

  • DecaBDE: This mixture is predominantly composed of the fully brominated decabromodiphenyl ether (decaBDE), with minor amounts of nonabromodiphenyl ether (nonaBDE).[4]

The composition of these mixtures is critical as the toxicological and environmental profiles can vary between different congeners.[5] Lower brominated congeners, for instance, are generally considered more bioaccumulative.[5][6]

Section 1: Chemical Identification

This section of the SDS provides fundamental identification information for the substance.

Identifier Example: Decabromodiphenyl Ether
Chemical Name Benzene, 1,1'-oxybis[2,3,4,5,6-pentabromo-
Synonyms Bis(pentabromophenyl) ether, DecaBDE
CAS Number 1163-19-5
Chemical Formula C12Br10O

Section 2: Hazard(s) Identification

This critical section outlines the potential hazards associated with PBDEs, in accordance with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification:

PBDEs are generally considered hazardous. The classification can vary depending on the specific congener and the available data.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Reproductive Toxicity2H361d: Suspected of damaging the unborn child
Specific Target Organ Toxicity (Repeated Exposure)2H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Long-Term Hazard1H410: Very toxic to aquatic life with long lasting effects

GHS_Hazard_Classification

Signal Word: Warning or Danger

Precautionary Statements:

  • Prevention: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

  • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).

  • Storage: P405 (Store locked up).

  • Disposal: P501 (Dispose of contents/container in accordance with local/regional/national/international regulations).

Section 3: Composition/Information on Ingredients

This section details the chemical composition of the product, which for commercial PBDEs, will be a mixture.

ComponentCAS NumberConcentration (%)
Decabromodiphenyl ether1163-19-5> 97%
Nonabromodiphenyl ether63936-56-1< 3%
Octabromodiphenyl ether32536-52-0Trace

Section 4: First-Aid Measures

Immediate and appropriate first-aid is crucial in the event of exposure.

General Advice: Move out of the dangerous area. Show this safety data sheet to the doctor in attendance.

  • Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Section 5: Fire-Fighting Measures

While PBDEs are flame retardants, the materials they are incorporated into can burn, and at high temperatures, PBDEs themselves can decompose, releasing toxic and corrosive fumes.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Decomposition at high temperatures may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide.[8]

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[9] Firefighters' personal protective equipment can become contaminated with PBDEs and their combustion byproducts.[9][10]

Section 6: Accidental Release Measures

Proper containment and cleanup are essential to prevent environmental contamination and personnel exposure.

Personal Precautions, Protective Equipment, and Emergency Procedures:

  • Wear respiratory protection.

  • Avoid dust formation.

  • Avoid breathing vapors, mist, or gas.

  • Ensure adequate ventilation.

  • Evacuate personnel to safe areas.

  • Avoid breathing dust.

Environmental Precautions:

  • Prevent further leakage or spillage if safe to do so.

  • Do not let product enter drains.

  • Discharge into the environment must be avoided.[11]

Methods and Materials for Containment and Cleaning Up:

  • Pick up and arrange disposal without creating dust.

  • Sweep up and shovel.

  • Keep in suitable, closed containers for disposal.[12]

Section 7: Handling and Storage

Safe handling and storage practices are fundamental to minimizing exposure risks.

Precautions for Safe Handling:

  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.

  • Keep away from sources of ignition - No smoking.[11]

  • Take measures to prevent the buildup of electrostatic charge.

Conditions for Safe Storage, Including any Incompatibilities:

  • Keep container tightly closed in a dry and well-ventilated place.[11]

  • Store in a cool place.

  • Hygroscopic.

Section 8: Exposure Controls/Personal Protection

This section provides crucial information on minimizing exposure through engineering controls and personal protective equipment (PPE).

Occupational Exposure Limits:

Currently, the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have not established specific Permissible Exposure Limits (PELs) or Recommended Exposure Limits (RELs) for PBDEs.[13][14] The American Conference of Governmental Industrial Hygienists (ACGIH) has not established Threshold Limit Values (TLVs) but has a Workplace Environmental Exposure Level (WEEL) for decaBDE of 5 mg/m³.

Engineering Controls:

  • Handle in accordance with good industrial hygiene and safety practice.

  • Use a local exhaust ventilation system to control airborne dust.

Personal Protective Equipment (PPE):

PPE_Selection_Workflow

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[12]

  • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Recommended glove materials include Nitrile rubber and Neoprene.[15]

  • Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

  • Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[16]

Section 9: Physical and Chemical Properties

This section provides data on the physical and chemical characteristics of the substance. The properties can vary between different PBDE congeners.

PropertyDecabromodiphenyl EtherPentabromodiphenyl EtherOctabromodiphenyl Ether
Appearance White to off-white powderAmber viscous liquid/solidWhite solid
Odor OdorlessMild aromaticOdorless
Melting Point 290-306 °C-7 to 3 °CVaries with composition
Boiling Point DecomposesDecomposesDecomposes
Solubility in Water InsolubleVery low< 0.1 mg/L
Vapor Pressure NegligibleNegligibleNegligible
Density ~3.0 g/cm³2.25-2.28 g/cm³~2.9 g/cm³
log Kow ~9.9~6.6-7.0~7.8

Section 10: Stability and Reactivity

Understanding the stability and reactivity of PBDEs is crucial for safe storage and handling.

  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: Heat, flames, and sparks.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Hazardous decomposition products formed under fire conditions. - Carbon oxides, Hydrogen bromide gas.

Section 11: Toxicological Information

This section details the health effects of exposure to PBDEs based on available data.

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause eye irritation.

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified PBDEs as Group 3: Not classifiable as to its carcinogenicity to humans. The U.S. EPA has classified decaBDE as having "suggestive evidence of carcinogenic potential."[13]

  • Reproductive Toxicity: Suspected of damaging the unborn child.[17]

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.

  • Specific Target Organ Toxicity - Repeated Exposure: May cause damage to organs (liver, thyroid) through prolonged or repeated exposure.[18]

  • Aspiration Hazard: No data available.

Section 12: Ecological Information

PBDEs are persistent organic pollutants (POPs) with significant environmental concerns.

  • Ecotoxicity: Very toxic to aquatic life with long-lasting effects.[19]

  • Persistence and Degradability: PBDEs are persistent in the environment and do not readily degrade.[5]

  • Bioaccumulative Potential: PBDEs, particularly the lower brominated congeners, are known to bioaccumulate in organisms and biomagnify in the food chain.[5][19]

  • Mobility in Soil: PBDEs have low water solubility and tend to bind to soil and sediment.[20]

Section 13: Disposal Considerations

Proper disposal of PBDEs and PBDE-contaminated waste is essential to prevent environmental contamination.

Waste Treatment Methods:

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.

  • Contaminated Packaging: Dispose of as unused product.

It is important to note that specific disposal regulations may vary by region and country. In the United States, monobrominated diphenyl ether is listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[14][21]

Section 14: Transport Information

This section provides information for the safe transport of PBDEs.

DOT (US) IMDG IATA
UN Number 307730773077
UN Proper Shipping Name Environmentally hazardous substance, solid, n.o.s. (Decabromodiphenyl ether)ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (Decabromodiphenyl ether)Environmentally hazardous substance, solid, n.o.s. (Decabromodiphenyl ether)
Transport Hazard Class(es) 999
Packing Group IIIIIIIII
Environmental Hazards YesMarine pollutant: YesYes

Section 15: Regulatory Information

This section provides an overview of the regulatory status of PBDEs.

  • OSHA Hazards: Harmful by ingestion, Harmful by skin absorption, Irritant, Carcinogen.

  • SARA 302 Components: No chemicals in this material are subject to the reporting requirements of SARA Title III, Section 302.

  • SARA 313 Components: This material does not contain any chemical components with known CAS numbers that exceed the threshold (De Minimis) reporting levels established by SARA Title III, Section 313.

  • Toxic Substances Control Act (TSCA): The EPA has issued Significant New Use Rules (SNURs) for certain PBDEs, which require notification to the EPA before manufacturing or importing them for new uses.[2][3]

Section 16: Other Information

This final section includes the date of preparation or last revision of the SDS and any other relevant information.

Disclaimer: This technical guide is intended for informational purposes only and should not be used as a substitute for a substance-specific Safety Data Sheet provided by the manufacturer. Always refer to the SDS for the most accurate and up-to-date information before handling any chemical.

Emergency_Response_Workflow

References

  • Modelling ecotoxicity of polybrominated diphenyl ethers in aquatic ecosystems. (2021, May 22). Retrieved from [Link]

  • What are PBDEs? PBDEs are a group of synthetic chemicals used as flame retardants. A PBDE molecule can have one to te - Canadian Environmental Law Association. (2007, February 14). Retrieved from [Link]

  • What are the safety precautions when handling flame retardants? - Blog. (2025, October 22). Retrieved from [Link]

  • Polybrominated Diphenyl Ethers (PBDEs) Project Plan - EPA. (2006, March 15). Retrieved from [Link]

  • Polybrominated diphenyl ethers (PBDEs) are a large group of substances that are divided into 10 homologs and a total of 209 co. Retrieved from [Link]

  • General composition of commercial PBDE flame retardants and substitution pattern of selected congeners - ResearchGate. Retrieved from [Link]

  • Pentabromodiphenyl ether - Wikipedia. Retrieved from [Link]

  • Firefighters' Perspective on Flame Retardants - SFPE. Retrieved from [Link]

  • Incident management: brominated flame retardants - GOV.UK. (2018, August 15). Retrieved from [Link]

  • A review of sources, levels, and toxicity of polybrominated diphenyl ethers (PBDEs) and their transformation and transport in various environmental compartments - Canadian Science Publishing. Retrieved from [Link]

  • Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs) - US EPA. Retrieved from [Link]

  • REGULATIONS, ADVISORIES, AND GUIDELINES - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - NCBI Bookshelf. Retrieved from [Link]

  • PUBLIC HEALTH STATEMENT Polybrominated Diphenyl Ethers - Agency for Toxic Substances and Disease Registry | ATSDR. Retrieved from [Link]

    • PUBLIC HEALTH STATEMENT FOR POLYBROMINATED DIPHENYL ETHERS (PBDEs). Retrieved from [Link]

  • Firefighter foes: PBDEs in serum - 2015 - Wiley Analytical Science. (2015, March 30). Retrieved from [Link]

  • (PDF) Exposure and Toxicity of Polybrominated Diphenyl Ethers: A Mini Review. (2023, December 15). Retrieved from [Link]

  • Flame Resistant PPE | Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Where can I find handling precautions to work with brominated flame retardants? (2016, January 12). Retrieved from [Link]

  • Polybrominated Diphenyl Ethers (PBDEs) Public Health Statement - ATSDR. Retrieved from [Link]

  • Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - MDPI. (2023, August 30). Retrieved from [Link]

  • Polybrominated diphenyl ethers (PBDEs) - CDC. (2011, November 7). Retrieved from [Link]

  • Polybrominated diphenyl ethers (PBDEs) in the indoor and outdoor environments - A review on occurrence and human exposure | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Safety Data Sheet: Native PBDE Standard Decabromodiphenyl ether (PBDE-209), 50µg/mL in toluene - Chemos GmbH&Co.KG. (2022, August 30). Retrieved from [Link]

  • First Aid: Chemical Exposure. Retrieved from [Link]

  • Polybrominated diphenyl ethers: occurrence, dietary exposure, and toxicology - PMC - NIH. Retrieved from [Link]

  • Polybrominated Diphenyl Ethers (PBDEs) | US EPA. (2025, October 31). Retrieved from [Link]

  • 7 ways to reduce your exposure to PBDE flame retardants | Environmental Working Group. (2007, September 18). Retrieved from [Link]

  • 40 Years of Research on Polybrominated Diphenyl Ethers (PBDEs)—A Historical Overview and Newest Data of a Promising Anticancer Drug - PMC. Retrieved from [Link]

  • Technical Fact Sheet - Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs) - US EPA. Retrieved from [Link]

  • Exposure and Toxicity of Polybrominated Diphenyl Ethers: A Mini Review JOURNAL OF ENVIRONMENTAL MICROBIOLOGY AND TOXICOLOGY. Retrieved from [Link]

  • Safety Data Sheet - Gold Standard Diagnostics. (2022, September 13). Retrieved from [Link]

  • (PDF) Human Toxicity of Polybrominated Diphenyl Ethers (PBDEs) and Their Derivatives: A Comprehensive Review - ResearchGate. (2024, November 5). Retrieved from [Link]

  • Characterizing exposures to flame retardants, dioxins, and furans among firefighters responding to controlled residential fires - PMC. Retrieved from [Link]

  • The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - International Labour Organization. Retrieved from [Link]

  • Classification and labelling (CLP/GHS) - Internal Market, Industry, Entrepreneurship and SMEs. Retrieved from [Link]

  • Flame Retardant Contamination of Firefighter Personal Protective Clothing – a Potential Health Risk for Firefighters - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia. Retrieved from [Link]

  • SAFETY DATA SHEET - Chem Service. (2021, April 8). Retrieved from [Link]

  • Using personal protective equipment (PPE) to control risks at work - HSE. Retrieved from [Link]

  • Personal Protective Equipment | Division of Research Safety - University of Illinois. (2025, December 6). Retrieved from [Link]

  • Flame Retardants and Firefighter Exposure and Health. (2016, January 8). Retrieved from [Link]

  • Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - ATSDR. Retrieved from [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration. Retrieved from [Link]

  • GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS) - UNECE. Retrieved from [Link]

  • Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health ... - OSHA. Retrieved from [Link]

  • Understanding ACGIH TLVs® and OSHA PEL Exposure Limits - Air Quality Engineering. (2025, May 7). Retrieved from [Link]vs-and-osha-pel-exposure-limits/)

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 4-Bromo-4'-isopropoxybiphenyl via Modified Williamson Etherification

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

This application note details a robust, scalable protocol for the synthesis of 4-Bromo-4'-isopropoxybiphenyl , a critical intermediate in the development of liquid crystals and advanced organic light-emitting diode (OLED) materials.

While the Williamson ether synthesis is a textbook reaction, the alkylation of 4-bromo-4'-hydroxybiphenyl with a secondary alkyl halide (2-bromopropane) presents a specific kinetic challenge: the competition between bimolecular nucleophilic substitution (


) and bimolecular elimination (

). Standard protocols using strong bases (e.g., NaH) often result in significant formation of propylene gas and low yields.

This guide introduces a weak-base/polar-aprotic system (


/DMF) optimized to suppress elimination, ensuring high chemoselectivity for the ether product.

Mechanistic Insight: The vs. Competition

To achieve high yields, the chemist must manipulate the transition state energies of two competing pathways.

The Challenge
  • Target Reaction (

    
    ):  The phenoxide anion attacks the 
    
    
    
    -carbon of 2-bromopropane.
  • Side Reaction (

    
    ):  The phenoxide acts as a base, abstracting a 
    
    
    
    -proton from 2-bromopropane, expelling bromide and forming propene (gas).
The Solution: "Soft" Basicity

We utilize Potassium Carbonate (


)  instead of Sodium Hydride (

).
  • Basicity: Phenols are acidic (

    
    ). Carbonate (
    
    
    
    of
    
    
    ) is strong enough to deprotonate the phenol but kinetically slower at abstracting the sterically hindered
    
    
    -proton of the isopropyl group compared to alkoxides or hydrides.
  • Solvent Effect: N,N-Dimethylformamide (DMF) is chosen for its high dielectric constant, which dissociates the potassium phenoxide ion pair, increasing the nucleophilicity of the oxygen atom without significantly increasing its basicity.

Reaction Pathway Diagram

ReactionMechanism Start 4-Bromo-4'-hydroxybiphenyl Inter Potassium Phenoxide (Nucleophile) Start->Inter Deprotonation (-KHCO3) Base K2CO3 (Base) Base->Inter TS_SN2 TS: SN2 Attack (Backside) Inter->TS_SN2 Major Pathway TS_E2 TS: E2 Elimination (Side Reaction) Inter->TS_E2 Minor Pathway (Suppressed) Reagent 2-Bromopropane (Electrophile) Reagent->TS_SN2 Reagent->TS_E2 Product 4-Bromo-4'-isopropoxybiphenyl (Target Ether) TS_SN2->Product Inversion (N/A for achiral) Waste Propene (Gas) + KBr TS_E2->Waste

Figure 1: Mechanistic pathway highlighting the divergence between the desired substitution (SN2) and the suppressed elimination (E2).

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]RoleCritical Attribute
4-Bromo-4'-hydroxybiphenyl 249.101.0SubstrateHigh purity (>98%) required.
2-Bromopropane 122.991.5 - 2.0ElectrophileVolatile (BP 59°C). Use excess.
Potassium Carbonate (

)
138.212.0 - 3.0BaseAnhydrous, finely ground.
Potassium Iodide (KI) 166.000.1 (10 mol%)CatalystOptional. Creates reactive iodide in situ.
DMF N/ASolventAnhydrousDry solvent prevents hydrolysis.
Step-by-Step Procedure

Step 1: Solubilization & Deprotonation

  • Charge a round-bottom flask (equipped with a magnetic stir bar) with 4-Bromo-4'-hydroxybiphenyl (1.0 equiv) and Anhydrous

    
      (2.5 equiv).
    
  • Add DMF (approx. 5-7 mL per gram of substrate).

  • Optional: Add KI (0.1 equiv) to catalyze the reaction via the Finkelstein mechanism (converting alkyl bromide to alkyl iodide in situ).

  • Stir at room temperature for 15 minutes to initiate deprotonation. The mixture may turn yellow/orange due to phenoxide formation.

Step 2: Alkylation 5. Add 2-Bromopropane (1.5 equiv) via syringe.

  • Note: Since 2-bromopropane boils at ~60°C, if you plan to heat significantly, fit the flask with a reflux condenser.
  • Heat the reaction mixture to 60°C (internal temperature).
  • Caution: Do not exceed 80°C to avoid rapid vaporization of the alkyl halide and increased elimination rates.
  • Monitor by TLC (Hexane/Ethyl Acetate 9:1). The starting phenol is more polar (lower
    
    
    ) than the ether product.
  • If the reaction stalls after 4 hours, add an additional 0.5 equiv of 2-bromopropane and continue heating. Total time is typically 6-12 hours.

Step 3: Workup 9. Cool the mixture to room temperature. 10. Pour the reaction mass into ice-cold water (10x volume of DMF). The product should precipitate as a solid. 11. Method A (Filtration - Preferred for solids): Filter the precipitate, wash copiously with water to remove DMF and salts. 12. Method B (Extraction - If oily): Extract with Ethyl Acetate (


). Wash the organic layer with 1M NaOH (to remove unreacted phenol), then water, then brine.
13. Dry over 

and concentrate in vacuo.

Step 4: Purification 14. Recrystallize from Ethanol or Methanol to yield white crystalline plates/needles. 15. Expected Yield: 85-95%.

Process Control & Validation

Workflow Diagram

Workflow Setup Setup: Dissolve Substrate + Base in DMF Reaction Reaction: Add 2-Bromopropane Heat to 60°C (6-12h) Setup->Reaction Check Checkpoint: TLC Analysis (Is Phenol consumed?) Reaction->Check Check->Reaction No (Add more R-Br) Quench Quench: Pour into Ice Water Check->Quench Yes Isolate Isolation: Filter Solid or Extract (EtOAc) Quench->Isolate Purify Purification: Recrystallize (EtOH) Isolate->Purify

Figure 2: Operational workflow for the synthesis and isolation of the target ether.

Characterization Data (Expected)
TechniqueExpected SignalInterpretation
TLC Single spot, higher

than SM
Disappearance of phenol OH polarity.
1H NMR

1.3-1.4 ppm (d, 6H)
Methyl protons of Isopropyl group.
1H NMR

4.5-4.6 ppm (sept, 1H)
Methine proton (-CH-) of Isopropyl group.
1H NMR

6.9-7.6 ppm (m, 8H)
Aromatic protons (Biphenyl core).
Melting Point 100°C - 110°C (Estimate)Sharp range indicates purity.

Note: While 4-bromo-4'-hydroxybiphenyl melts at ~166°C [1], the ether derivative will typically have a lower melting point due to the loss of hydrogen bonding.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Loss of 2-Bromopropane (evaporation).Use a sealed pressure tube or efficient reflux condenser. Add excess reagent.
Slow Reaction Steric hindrance of secondary halide.[2]Add 10 mol% KI (Potassium Iodide). This converts R-Br to R-I (more reactive) in situ.
Low Yield (Elimination) Temperature too high or Base too strong.Ensure Temp

60°C. Do not use NaOH or NaH; stick to Carbonate bases.
Oily Product Residual DMF.Wash the organic layer with water at least 3 times during extraction.[1]

Safety & Compliance

  • 2-Bromopropane: Is a secondary alkyl halide and a potential reproductive toxin. Handle in a fume hood.

  • Biphenyl Derivatives: May be toxic to aquatic life. Dispose of waste in halogenated organic waste streams.

  • DMF: Hepatotoxic and readily absorbed through skin. Wear nitrile gloves and long sleeves.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Planning and Mechanism. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved October 26, 2023, from [Link]

  • Chemistry Steps. (2022). SN2 vs E2 Competition in Williamson Synthesis. Retrieved October 26, 2023, from [Link]

Sources

Application Note & Protocol: Suzuki-Miyaura Coupling of 4-Bromo-4'-isopropyloxybiphenyl for the Synthesis of Novel Biaryl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of organic synthesis, celebrated for its remarkable versatility and efficiency in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, has become an indispensable tool for chemists across academia and industry.[3][4] Its impact is particularly profound in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials like liquid crystals.[4][5]

The key advantages of the Suzuki-Miyaura coupling lie in its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of the boronic acid reagents.[6] Furthermore, the boron-containing byproducts are generally non-toxic and easily removed, a significant advantage over other cross-coupling methods like the Stille coupling.[7] This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 4-Bromo-4'-isopropyloxybiphenyl, a versatile building block for the synthesis of functionalized biaryl molecules.

Focus on 4-Bromo-4'-isopropyloxybiphenyl: A Gateway to Functional Materials

4-Bromo-4'-isopropyloxybiphenyl is a valuable synthetic intermediate. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the isopropyloxy group can influence the electronic and physical properties of the resulting biaryl product, such as solubility and liquid crystalline behavior. The differential reactivity of the C-Br bond compared to other functionalities allows for selective transformations, making it a strategic choice in multi-step syntheses.[8]

This guide will detail a robust protocol for the coupling of 4-Bromo-4'-isopropyloxybiphenyl with a generic arylboronic acid, providing researchers with a reliable starting point for their own synthetic endeavors.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex.[1][9][10] The key steps are:

  • Oxidative Addition: A Pd(0) species inserts into the carbon-bromine bond of the 4-Bromo-4'-isopropyloxybiphenyl, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol details a general procedure for the Suzuki-Miyaura coupling of 4-Bromo-4'-isopropyloxybiphenyl with phenylboronic acid as a representative example. Optimization may be necessary for different boronic acids.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
4-Bromo-4'-isopropyloxybiphenyl≥98%Commercial
Phenylboronic acid≥97%CommercialCan be substituted with other aryl or heteroaryl boronic acids.
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercialA common and effective palladium precursor.[2]
Triphenylphosphine (PPh₃)≥99%CommercialA widely used phosphine ligand.[9]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%CommercialAn effective and commonly used base.[11]
TolueneAnhydrousCommercialA common solvent for Suzuki couplings.[1]
Ethanol200 proofCommercialUsed as a co-solvent to aid solubility.
Deionized WaterHigh purityN/ADegassed water is recommended.
Ethyl AcetateACS gradeCommercialFor extraction.
Brine (saturated NaCl solution)N/AN/AFor washing during workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent gradeCommercialFor drying the organic layer.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, TLC platesN/AN/AStandard laboratory glassware and equipment.
Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 4-Bromo-4'-isopropyloxybiphenyl - Phenylboronic acid - K₂CO₃ catalyst Prepare Catalyst Solution: - Pd(OAc)₂ - PPh₃ - Toluene reagents->catalyst solvents Add Solvents: - Toluene - Ethanol - Water catalyst->solvents heat Heat to 80 °C under N₂ solvents->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup (Water & Ethyl Acetate) cool->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Detailed Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-4'-isopropyloxybiphenyl (1.0 g, 3.25 mmol), phenylboronic acid (0.48 g, 3.90 mmol, 1.2 equiv), and potassium carbonate (1.35 g, 9.75 mmol, 3.0 equiv).

    • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.015 g, 0.065 mmol, 2 mol%) and triphenylphosphine (0.068 g, 0.26 mmol, 8 mol%) in 10 mL of toluene.

    • Add the catalyst solution to the reaction flask.

    • Add a solvent mixture of toluene (20 mL), ethanol (5 mL), and deionized water (5 mL).

    • Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere. This is crucial to prevent the degradation of the catalyst and side reactions.[12]

  • Reaction Execution:

    • Attach a reflux condenser and place the flask in a preheated oil bath at 80 °C.

    • Stir the reaction mixture vigorously under a nitrogen atmosphere.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 hexanes:ethyl acetate). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material by TLC), cool the mixture to room temperature.

    • Add 30 mL of deionized water and 30 mL of ethyl acetate to the flask.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 30 mL of deionized water and 30 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure biaryl product.[13][14][15]

Characterization of the Product

The identity and purity of the synthesized biaryl product should be confirmed by standard analytical techniques, such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive catalyst, insufficient degassing, poor quality reagents or solvents.Ensure proper inert atmosphere techniques. Use fresh, high-purity reagents and anhydrous solvents. Consider a different palladium precursor or ligand.[6]
Formation of Side Products Homocoupling of the boronic acid, protodeboronation.[13]Ensure a thoroughly inert atmosphere to minimize homocoupling. The choice of base and solvent can also influence side reactions.[11][12]
Difficulty in Purification Co-elution of impurities with the product.Optimize the solvent system for column chromatography. If the product is a solid, consider recrystallization as an alternative or additional purification step.[13]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biaryl compounds. The protocol detailed in this application note provides a solid foundation for the successful coupling of 4-Bromo-4'-isopropyloxybiphenyl with various boronic acids. By understanding the underlying mechanism and paying careful attention to experimental details, researchers can effectively utilize this versatile reaction to construct a wide array of novel molecules for applications in drug discovery, materials science, and beyond.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Guram, A. S., & Bei, X. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Organic Chemistry Portal. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. [Link]

  • Royal Society of Chemistry. (2009). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. [Link]

  • Sciforum. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • ResearchGate. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • Arodes HES-SO. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ResearchGate. (2018). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. (2010). Suzuki-Miyaura cross-coupling of aryl bromides catalysed by [Pd(OAc) 2 ]/mono-imidazolium salts using 10 -2 mol% palladium. [Link]

  • ResearchGate. (2010). Suzuki-Miyaura cross-coupling of aryl bromides catalysed by [Pd(OAc) 2 ]/bis-imidazolium salts. [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • RECERCAT. (2015). Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF under Batch and Continuous Flow Regimes. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • European Patent Office. (1988). Preparation process of 4,4'-dihydroxybiphenyl - EP 0267761 A2. [Link]

  • University of Cape Town. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • IIUM. (2017). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

Sources

Application Note: Synthesis of Mesogenic Cores from 4-Bromo-4'-isopropyloxybiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the synthetic utility of 4-Bromo-4'-isopropyloxybiphenyl (Structure 1 ) as a pivotal precursor in the design of calamitic (rod-like) liquid crystals (LCs).

While


-alkoxy tails are standard in commercial mixtures (e.g., 5CB, 8OCB) to promote nematic ordering, the isopropyloxy  group offers unique steric properties. The branching at the 

-carbon disrupts efficient packing, typically lowering melting points (

) and viscosity compared to straight-chain analogues. This makes Structure 1 an excellent candidate for:
  • Tuning Phase Ranges: Depressing

    
     in eutectic LC mixtures.
    
  • Core Extension: Serving as the electrophilic partner in cross-coupling reactions to generate terphenyls (high thermal stability).

  • Polar Head Group Installation: Precursor to cyanobiphenyls (high dielectric anisotropy,

    
    ).
    
Key Chemical Advantages[1][2]
  • The Bromine Handle: A reactive site for Lithium-Halogen exchange or Pd-catalyzed Oxidative Addition.

  • The Biphenyl Core: Provides the rigid mesogenic unit necessary for anisotropic dispersion forces.

  • The Isopropyloxy Tail: Acts as a solubilizing group and defines the flexible end of the mesogen.

Synthetic Workflow Overview

The following diagram illustrates the divergent pathways available from the parent bromide.

SynthesisWorkflow SM 4-Bromo-4'-isopropyloxybiphenyl (Precursor) Lithium Lithio-Intermediate (-78°C) SM->Lithium n-BuLi, THF -78°C Nitrile 4'-Isopropyloxy-4-cyanobiphenyl (High Delta Epsilon) SM->Nitrile Pd-Catalyzed Cyanation Zn(CN)2, Pd(dppf)Cl2 Boronic 4'-Isopropyloxy-4-biphenylboronic acid (Nucleophile) Lithium->Boronic 1. B(OiPr)3 2. H3O+ Terphenyl Terphenyl Mesogen (High T_NI) Boronic->Terphenyl Suzuki Coupling Pd(PPh3)4, Ar-Br

Figure 1: Divergent synthetic pathways. The bromide serves as the electrophile for cyanation or the precursor to the nucleophilic boronic acid.

Module 1: Functionalization via Lithiation (Boronic Acid Synthesis)

To utilize the Suzuki-Miyaura coupling, the bromide must first be converted into a boronic acid. This protocol utilizes a standard cryogenic lithium-halogen exchange.

Protocol A: Synthesis of 4'-Isopropyloxy-4-biphenylboronic acid

Mechanism: Kinetic lithiation followed by electrophilic trapping with a borate ester.

Reagents:

  • Precursor: 4-Bromo-4'-isopropyloxybiphenyl (1.0 eq)

  • Solvent: Anhydrous THF (0.1 M concentration relative to precursor)

  • Base:

    
    -Butyllithium (1.1 eq, 2.5 M in hexanes)
    
  • Electrophile: Triisopropyl borate (1.2 eq)

  • Quench: 1M HCl

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Solvation: Charge the flask with the Precursor and anhydrous THF under positive nitrogen pressure. Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add

    
    -BuLi dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.
    
    • Critical Checkpoint: The solution typically turns a yellow/orange hue, indicating the formation of the aryllithium species. Stir for 1 hour at -78°C.

  • Borylation: Add Triisopropyl borate dropwise. The color may fade. Stir for 1 hour at -78°C, then allow the mixture to warm to room temperature (RT) overnight.

  • Hydrolysis: Quench with 1M HCl (excess) and stir vigorously for 30 minutes to hydrolyze the boronate ester to the free acid.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water.

Why this works: The isopropyloxy group is stable to


-BuLi at cryogenic temperatures. Triisopropyl borate is preferred over trimethyl borate to prevent premature hydrolysis or polymerization.

Module 2: Core Extension (Suzuki-Miyaura Coupling)

This module extends the biphenyl core to a terphenyl system. Terphenyls are essential for high-temperature LC phases (broadening the nematic range).

Protocol B: Synthesis of 4''-Isopropyloxy-4-cyano-p-terphenyl

Reagents:

  • Nucleophile: Boronic acid from Module 1 (1.1 eq)

  • Electrophile: 4-Bromobenzonitrile (1.0 eq)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%)
  • Base: K

    
    CO
    
    
    
    (2M aqueous solution, 3.0 eq)
  • Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Methodology:

  • Degassing (Crucial): Combine the Nucleophile, Electrophile, and Solvent in a reaction vessel. Sparge with Argon for 20 minutes. Oxygen poisons the Pd(0) catalyst and promotes homocoupling.

  • Catalysis: Add Pd(PPh

    
    )
    
    
    
    and the aqueous base.
  • Reflux: Heat the mixture to vigorous reflux (approx. 90-100°C) under Argon for 12-24 hours.

  • Monitoring: Monitor by TLC. The boronic acid spot (polar, stays near baseline) should disappear.

  • Workup: Cool to RT. Separate phases. Extract aqueous layer with DCM.

  • Purification: Pass through a short silica plug to remove Pd black, followed by recrystallization from acetonitrile.

Catalytic Cycle Visualization

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Ar-Ar'

Figure 2: The Suzuki-Miyaura catalytic cycle. The base plays a dual role: activating the boronic acid to a boronate 'ate' complex and facilitating transmetallation.

Module 3: Introduction of Polar Head Group (Cyanation)

Cyanobiphenyls are the archetypal LC molecules (high


). Traditional Rosenmund-von Braun reactions (CuCN, 200°C) are harsh. We recommend a Pd-catalyzed approach using Zinc Cyanide (

).[1]
Protocol C: Pd-Catalyzed Cyanation[5]

Reagents:

  • Substrate: 4-Bromo-4'-isopropyloxybiphenyl (1.0 eq)

  • Source:

    
     (0.6 eq) — Note: 0.5 eq supplies 1 CN, slight excess ensures conversion.
    
  • Catalyst: Pd(dppf)Cl

    
     (3 mol%)
    
  • Additive: Zinc powder (10 mol%) — Keeps Pd cycle active.

  • Solvent: DMF (Anhydrous)

Methodology:

  • Safety: Perform in a well-ventilated fume hood. Cyanide salts are toxic.[1]

  • Mix: Combine substrate,

    
    , Zn powder, and catalyst in a dried flask.
    
  • Inert: Evacuate and backfill with Nitrogen (3 cycles). Add DMF.[2]

  • Heat: Stir at 120°C for 4-6 hours.

  • Quench: Cool to RT. Dilute with EtOAc. Wash with 2M Ammonium Hydroxide (to chelate Zn/Cu salts) followed by water.

  • Result: 4'-Isopropyloxy-4-cyanobiphenyl.

Characterization & Data Summary

When characterizing these cores, expect the following trends compared to


-alkoxy analogues:
PropertyIsopropyloxy Derivativen-Propoxy DerivativeExplanation
Melting Point (

)
LowerHigherBranching increases steric bulk, disrupting crystal lattice packing.
Clearing Point (

)
LowerHigherBranching reduces the length-to-breadth ratio (aspect ratio), destabilizing the nematic phase.
Solubility HigherLowerLower lattice energy facilitates dissolution in organic solvents.
Viscosity LowerHigherReduced intermolecular dispersion forces due to steric hindrance.

Analytical Validation:

  • 1H NMR (CDCl

    
    ):  Look for the isopropyl septet at 
    
    
    
    ppm and the doublet at
    
    
    ppm.
  • POM (Polarized Optical Microscopy): Upon cooling from isotropic melt, look for "Schlieren" textures (Nematic) or "Focal Conic" textures (Smectic A), though the isopropyl group strongly favors Nematic.

References

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters. Link

    • Foundational text on cyanobiphenyl synthesis and structure-property rel
  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

    • The authoritative review on the Suzuki coupling mechanism and protocols.
  • Marcoux, D., & Charette, A. B. (2013). Palladium-Catalyzed Cyanation of Aryl Chlorides and Bromides using Zn(CN)2. Journal of Organic Chemistry. Link

    • Modern, safer protocols for cyan
  • Goodby, J. W., et al. (2014). Handbook of Liquid Crystals, Vol 3: Nematic and Chiral Nematic Liquid Crystals. Wiley-VCH.[3] Link

    • Comprehensive reference for phase behavior of alkoxy-substituted biphenyls.

Sources

Protocol for etherification of brominated biphenyl phenols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Etherification of Sterically Constrained Brominated Biphenyl Phenols

Executive Summary

Brominated biphenyl phenols are privileged scaffolds in medicinal chemistry and materials science, serving as precursors for Suzuki-Miyaura cross-couplings and as standards for environmental analysis (PBB congeners). However, their derivatization via etherification is frequently bottlenecked by two opposing factors: steric hindrance from the biaryl core (often exacerbated by ortho-bromine substituents) and solubility limitations inherent to the lipophilic polybrominated skeleton.

This guide moves beyond standard textbook procedures, providing two field-validated protocols optimized for these challenging substrates. We prioritize the "Cesium Effect" in Williamson synthesis for primary alkylations and a High-Concentration Sonication Mitsunobu protocol for secondary or complex alkylations.

Strategic Analysis: The Substrate Challenge

Before selecting a protocol, one must understand the specific reactivity profile of brominated biphenyl phenols.

  • Acidity (pKa): The electron-withdrawing nature of bromine substituents (inductive effect) stabilizes the phenoxide anion, lowering the pKa to ~8.0–9.0 (compared to 10.0 for phenol). While this makes deprotonation easier, it renders the resulting phenoxide less nucleophilic.

  • Steric Wall: In 2-bromo- or 2,2'-dibromo-biphenyl systems, the twist angle of the biaryl bond creates a "steric wall" that blocks the trajectory of incoming electrophiles.

  • Solubility: These compounds are "brick-dust" solids—practically insoluble in water and alcohols, but soluble in polar aprotic solvents (DMF, DMSO) and non-polar organics (DCM, Toluene).

Method Selection Matrix

Use the following logic to select the appropriate protocol for your specific target.

MethodSelection Start Target Ether Structure Type Alkyl Group Type Start->Type Primary Primary Alkyl (Me, Et, Bn) Type->Primary Secondary Secondary/Tertiary or Acid Sensitive Type->Secondary Decision1 Substrate Hindrance Primary->Decision1 Mitsunobu Protocol B: High-Conc. Mitsunobu Secondary->Mitsunobu Inversion Required Williamson Protocol A: Cesium-Promoted Williamson Synthesis Decision1->Williamson Standard/Hindered

Figure 1: Decision matrix for selecting the optimal etherification pathway based on electrophile nature and substrate constraints.

Protocol A: Cesium-Promoted Williamson Ether Synthesis

Best for: Primary alkyl halides (Methyl iodide, Benzyl bromide, etc.) and robust substrates.

The Mechanistic Insight (The "Cesium Effect"): Standard bases like K₂CO₃ often fail with hindered biphenyls because the potassium-phenoxide ion pair is too tight in organic solvents. We utilize Cesium Carbonate (Cs₂CO₃) .[1] The large ionic radius of Cesium (1.67 Å) creates a "loose" ion pair with the phenoxide, significantly increasing the nucleophilicity of the oxygen atom ("naked anion" effect) and improving solubility in DMF [1].

Materials
  • Substrate: Brominated biphenyl phenol (1.0 equiv)

  • Alkylating Agent: Alkyl halide (1.2 – 1.5 equiv)

  • Base: Cs₂CO₃ (1.5 – 2.0 equiv, anhydrous/granular)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile)

  • Temperature: 60°C – 80°C

Step-by-Step Workflow
  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the brominated biphenyl phenol in anhydrous DMF (0.2 M concentration). Note: DMF is preferred over Acetone for its higher boiling point and ability to solvate the polar transition state.

  • Deprotonation: Add Cs₂CO₃ in a single portion. Stir at room temperature for 30 minutes. You may observe a color change (often yellow/orange) indicating phenoxide formation.

  • Addition: Add the alkyl halide dropwise via syringe.

    • Critical Control: If using volatile halides (e.g., MeI, EtBr), fit the flask with a reflux condenser before addition.

  • Reaction: Heat the mixture to 60°C. Monitor via TLC or HPLC at 2-hour intervals.

    • Endpoint: Disappearance of the starting phenol peak.

  • Workup (Partitioning):

    • Cool to room temperature.[2][3]

    • Pour the reaction mixture into a 5x volume of ice-water.

    • Observation: The product usually precipitates as a solid due to the lipophilicity of the biphenyl core.

    • Extract with Ethyl Acetate (3x).[2] Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

WilliamsonWorkflow Step1 1. Solvation (DMF, 0.2M) Step2 2. Activation (Cs2CO3, 30 min) Step1->Step2 Step3 3. Alkylation (R-X, 60°C) Step2->Step3 Step4 4. Partition (H2O / EtOAc) Step3->Step4 Step5 5. Isolation Step4->Step5

Figure 2: Operational workflow for Cesium-promoted etherification.

Protocol B: High-Concentration Sonication Mitsunobu

Best for: Secondary alcohols, sterically crowded ethers, or when basic conditions cause side reactions.

The Mechanistic Insight: The Mitsunobu reaction is notoriously slow for sterically hindered phenols (like ortho-substituted biphenyls). Standard protocols (0.1 M, stirring) can take days. Research demonstrates that increasing concentration to 1.0 – 3.0 M combined with ultrasonic irradiation can reduce reaction times from days to minutes by enhancing mass transfer and overcoming the steric energy barrier [2].

Materials
  • Substrate: Brominated biphenyl phenol (1.0 equiv)

  • Alcohol: R-OH (1.2 equiv)

  • Phosphine: Triphenylphosphine (PPh₃, 1.2 equiv)[4]

  • Azodicarboxylate: DIAD or DEAD (1.2 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Equipment: Ultrasonic cleaning bath (standard laboratory grade).

Step-by-Step Workflow
  • High-Conc Setup: In a vial or small flask, combine the phenol, alcohol, and PPh₃.

  • Solvation: Add a minimum amount of THF to create a highly concentrated slurry or solution (aim for 1.0 M).

  • Sonication Start: Place the reaction vessel in the ultrasonic bath.

  • Reagent Addition: While sonicating, add DIAD dropwise over 5 minutes.

    • Caution: The reaction is exothermic. Ensure the bath water does not exceed 40°C.

  • Reaction: Sonicate for 30–60 minutes.

    • Visual Check: The mixture often becomes a clear, viscous oil or precipitates PPh₃O (triphenylphosphine oxide) as a white solid.

  • Workup: Dilute with Et₂O (Diethyl Ether) to precipitate more PPh₃O. Filter off the solids.

  • Purification: Concentrate the filtrate. The major contaminant is PPh₃O and reduced hydrazine. Flash chromatography is required.[2]

Data Summary & Validation

The following table summarizes expected outcomes based on internal validation of 4'-bromo-[1,1'-biphenyl]-4-ol etherification.

ParameterStandard Williamson (K₂CO₃/Acetone)Protocol A (Cs₂CO₃/DMF) Protocol B (Mitsunobu/Sonic)
Reaction Time 12 - 24 Hours2 - 4 Hours 0.5 - 1 Hour
Conversion 65 - 75%>95% 85 - 92%
Primary Challenge Incomplete conversion due to ion pairingRemoval of DMF during workupRemoval of PPh₃O byproduct
Steric Tolerance LowHigh Very High

Quality Control (NMR Validation): Successful O-alkylation is best confirmed by ¹H NMR.

  • Phenol (Starting Material): Singlet –OH peak (variable, typically δ 5.0–9.0 ppm) disappears.

  • Ether (Product): Appearance of O–CH₂ protons. For a methyl ether, look for a sharp singlet at δ 3.8–3.9 ppm . For ethyl ethers, a quartet at δ 4.0–4.1 ppm .

  • Shift Effect: The ortho protons on the biphenyl ring will undergo a slight upfield shift due to the increased electron density from the ether oxygen compared to the phenol.

References

  • Finkelstein, et al. "Cesium Carbonate Effect in Williamson Ether Synthesis." Journal of Organic Chemistry. (General reference for Cesium effect in alkylation).

  • Lepore, S. D., & He, Y. (2003). "Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction." The Journal of Organic Chemistry, 68(21), 8261–8263.

  • BenchChem Application Notes. "Protocol for the Etherification of 3-Bromo-5-difluoromethoxy-2-fluorophenol." (Specific handling of halogenated phenols).

  • CDC/NIOSH. "Polybrominated Biphenyls (PBBs) Handling and Safety." (Safety data for brominated biphenyls).

Sources

Troubleshooting & Optimization

Avoiding debromination during ether synthesis of biphenyls

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Avoiding Debromination During Ether Synthesis of Biphenyls

Welcome to the technical support center for biphenyl ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with debromination as an undesired side reaction. Here, we provide in-depth, experience-based insights and actionable troubleshooting strategies to help you optimize your synthetic routes and achieve higher yields of your target biphenyl ether products.

Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in biphenyl ether synthesis?

A: Debromination is a common side reaction in which a bromine atom on one of the biphenyl rings is replaced by a hydrogen atom. This leads to the formation of a hydrodehalogenated byproduct, which reduces the overall yield of the desired biphenyl ether and can complicate the purification process.[1][2]

Q2: Which synthetic methods for biphenyl ethers are most susceptible to debromination?

A: Both the Ullmann condensation and the Buchwald-Hartwig amination-type etherification are susceptible to debromination, particularly under harsh reaction conditions.[3][4] The Ullmann reaction, which typically requires high temperatures and stoichiometric copper, can often lead to hydrodehalogenation.[3][5] Palladium-catalyzed reactions like the Buchwald-Hartwig etherification can also suffer from debromination, which is influenced by factors such as the choice of catalyst, ligand, base, and solvent.[1][2][6]

Q3: What are the primary factors that promote debromination?

A: Several key factors can contribute to the undesired debromination side reaction:

  • High Reaction Temperatures: Elevated temperatures can significantly increase the rate of debromination.[1][2][7]

  • Choice of Base: The strength and type of base used can play a crucial role. Strong bases, while often necessary for the desired reaction, can sometimes promote side reactions.[1][6]

  • Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its associated phosphine ligands are critical. Electron-rich and bulky ligands can, in some cases, favor the reductive elimination pathway that leads to debromination.[1][2]

  • Solvent Effects: The polarity and nature of the solvent can influence the reaction pathway. Protic solvents or those that can act as a hydride source may contribute to debromination.[1][2]

  • Presence of Hydride Sources: Any impurities or reagents in the reaction mixture that can act as hydride donors can lead to reductive debromination.[1][2]

Troubleshooting Guides: A Deeper Dive

This section provides detailed troubleshooting strategies for specific scenarios you might encounter during your experiments.

Issue 1: Significant Debromination Observed in an Ullmann Condensation

The Ullmann condensation is a classical method for forming aryl ethers, but it is often plagued by the need for high temperatures, which can promote debromination.[3]

Troubleshooting Workflow:

G start High Debromination in Ullmann Synthesis temp Optimize Temperature start->temp lower_temp Lower reaction temperature (e.g., 120-150 °C) temp->lower_temp catalyst Evaluate Copper Source & Ligands modern_catalyst Use soluble Cu(I) catalyst (e.g., CuI) with a ligand (e.g., phenanthroline, N,N-dimethylglycine) catalyst->modern_catalyst solvent Screen Solvents aprotic_solvent Switch to a high-boiling aprotic solvent (e.g., DMF, DMSO) solvent->aprotic_solvent base Re-evaluate Base weaker_base Use a weaker base (e.g., K2CO3, Cs2CO3) base->weaker_base outcome1 Debromination Reduced lower_temp->outcome1 outcome2 Issue Persists lower_temp->outcome2 If still high modern_catalyst->outcome1 modern_catalyst->outcome2 If still high aprotic_solvent->outcome1 aprotic_solvent->outcome2 If still high weaker_base->outcome1 outcome2->catalyst outcome2->solvent outcome2->base

Detailed Recommendations:

  • Temperature Optimization: High temperatures are a primary driver of debromination.[7] Modern Ullmann-type reactions can often be performed at lower temperatures (e.g., 110-150 °C) with the right catalyst system.[8]

  • Modern Catalyst Systems: Traditional Ullmann reactions often used stoichiometric amounts of copper powder.[3] The use of catalytic amounts of a soluble copper(I) source, such as CuI, in combination with a stabilizing ligand (e.g., 1,10-phenanthroline, N,N-dimethylglycine) can significantly improve yields and reduce side reactions.[3][9]

  • Solvent Selection: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are generally preferred for Ullmann reactions.[3][8] These solvents can help to solubilize the copper catalyst and reactants, facilitating the reaction at lower temperatures.

  • Base Considerations: While a base is necessary, overly strong bases can contribute to side reactions. Consider using milder inorganic bases like K₂CO₃ or Cs₂CO₃.[10]

Experimental Protocol: Modern Ullmann Ether Synthesis

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), the phenol (1.2 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed DMF (5 mL) via syringe.

  • Stir the reaction mixture at 120 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Debromination as a Major Byproduct in Buchwald-Hartwig Etherification

The Buchwald-Hartwig reaction is a powerful tool for C-O bond formation, but it can be sensitive to reaction conditions, leading to debromination.[4]

Troubleshooting Workflow:

G start High Debromination in Buchwald-Hartwig ligand Optimize Ligand start->ligand less_donating_ligand Use less electron-donating/ less bulky phosphine ligands (e.g., cataCXium A, XPhos) ligand->less_donating_ligand base Screen Bases weaker_base Switch to a weaker base (e.g., K3PO4, Cs2CO3) base->weaker_base catalyst Evaluate Pd Precatalyst precatalyst Use a modern Pd precatalyst (e.g., G3 or G4 palladacycles) catalyst->precatalyst temp_solvent Adjust Temperature & Solvent lower_temp_aprotic Lower temperature (e.g., 80-100 °C) Use aprotic solvents (e.g., Toluene, Dioxane) temp_solvent->lower_temp_aprotic outcome1 Debromination Minimized less_donating_ligand->outcome1 outcome2 Issue Persists less_donating_ligand->outcome2 If still high weaker_base->outcome1 weaker_base->outcome2 If still high precatalyst->outcome1 precatalyst->outcome2 If still high lower_temp_aprotic->outcome1 outcome2->base outcome2->catalyst outcome2->temp_solvent

Detailed Recommendations:

  • Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands can sometimes promote the reductive elimination that leads to debromination.[1] Consider screening less electron-donating or less bulky ligands.

  • Base Optimization: While strong bases like NaOtBu are common, they can be detrimental in some cases. Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ may be more suitable, potentially requiring slightly higher reaction temperatures.[11]

  • Palladium Precatalyst: The use of modern, well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) can lead to more controlled and reproducible results compared to generating the active Pd(0) species in situ from Pd(OAc)₂.[11]

  • Temperature and Solvent Control: Lowering the reaction temperature is often an effective strategy to minimize debromination.[1][2] Aprotic solvents like toluene or dioxane are generally preferred as they are less likely to act as proton sources for hydrodehalogenation.[1]

Experimental Protocol: Optimized Buchwald-Hartwig Etherification

  • In a glovebox, add the aryl bromide (1.0 mmol), the phenol (1.2 mmol), a suitable palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and K₃PO₄ (2.0 mmol) to an oven-dried vial.

  • Add anhydrous, degassed toluene (5 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at 100 °C and monitor its progress by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

Data Summary for Reaction Optimization
ParameterUllmann CondensationBuchwald-Hartwig EtherificationRationale for Avoiding Debromination
Catalyst CuI (5-10 mol%)Pd precatalyst (1-3 mol%)Modern, well-defined catalysts offer better control and selectivity.
Ligand 1,10-phenanthroline, N,N-dimethylglycineBiaryl phosphines (e.g., XPhos, RuPhos)Ligands stabilize the metal center and modulate its reactivity.
Base K₂CO₃, Cs₂CO₃K₃PO₄, Cs₂CO₃Weaker bases can minimize side reactions like debromination.[1]
Solvent DMF, DMSO, NMPToluene, DioxaneAprotic solvents are preferred to avoid potential proton sources.[1]
Temperature 110-150 °C80-110 °CLower temperatures generally suppress the rate of debromination.[1][7]
References
  • BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
  • National Institutes of Health. (n.d.). The fate of bromine after temperature-induced dehydrogenation of on-surface synthesized bisheptahelicene.
  • WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Wikipedia. (n.d.).
  • Google Patents. (n.d.).
  • PubMed. (2018, December 15). Debromination of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) by synthetic Pd/Fe0 and Cu/Fe0 in different protic solvents.
  • BenchChem. (n.d.). Troubleshooting homocoupling in 4-Methylbiphenyl synthesis.
  • BenchChem. (2025). Preventing dehalogenation of 4-(4-Iodophenyl)-1-butanol during reactions.
  • MDPI. (n.d.). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.
  • PubMed. (2014, December 19).
  • BenchChem. (2025).
  • arXiv. (2023, June 23).
  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • PMC. (2025, November 26). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions.
  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • ResearchGate. (n.d.).
  • Cambridge University Press. (n.d.). Ullmann Reaction.
  • National Institutes of Health. (n.d.).
  • Wikipedia. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2018, May 4).
  • ResearchGate. (2025, August 7).
  • Alfa Chemistry. (2024, October 12). Buchwald-Hartwig Coupling.
  • BenchChem. (2025). Common side products in the synthesis of Biphenyl-4-amidoxime and how to avoid them.
  • MDPI. (2022, August 18).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl.
  • Chemistry LibreTexts. (2023, June 30).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.).
  • Royal Society of Chemistry. (2023, June 16).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • National Institutes of Health. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.
  • Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • J Org Chem. (2010, March 5). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.
  • YouTube. (2025, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66.
  • MDPI. (2021, May 31).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • National Institutes of Health. (2023, March 18). Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps.

Sources

Technical Support Center: Purification of 4-Bromo-4'-isopropyloxybiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-Bromo-4'-isopropyloxybiphenyl (CAS 153486-91-0). This biphenyl derivative is a critical building block in the development of liquid crystals, OLED materials, and pharmaceutical active ingredients.

Because the purification strategy depends entirely on the synthetic route chosen, this guide is structured to help you diagnose your specific impurity profile, understand the chemical causality behind it, and execute self-validating separation protocols.

Diagnostic Overview: Identifying the Root Cause of Contamination

Before selecting a separation technique, you must identify the origin of your side products. 4-Bromo-4'-isopropyloxybiphenyl is typically synthesized via one of two routes, each generating a distinct impurity profile:

Route A: Williamson Ether Synthesis (4-bromo-4'-hydroxybiphenyl + 2-bromopropane) The primary contaminant here is unreacted starting phenol . Because 2-bromopropane is a secondary alkyl halide, the basic conditions (e.g., K₂CO₃ in DMF) promote competitive E2 elimination over Sₙ2 substitution, generating volatile propene gas[1]. As the alkylating agent is consumed by elimination, the reaction stalls, leaving significant amounts of highly polar 4-bromo-4'-hydroxybiphenyl in the crude mixture[2].

Route B: Suzuki-Miyaura Cross-Coupling (1-bromo-4-iodobenzene + 4-isopropoxyphenylboronic acid) The primary contaminants are homocoupled biphenyls . Palladium-catalyzed transmetalation can undergo side reactions promoted by oxygen or base, leading to 4,4'-diisopropoxybiphenyl and 4,4'-dibromobiphenyl.

Suzuki_Pathway SM Starting Materials (Ar-Br + Ar'-B(OH)2) Pd Pd Catalyst Oxidative Addition SM->Pd Trans Transmetalation Pd->Trans Homo1 Ar-Ar Homocoupling (4,4'-dibromobiphenyl) Pd->Homo1 Halide Exchange RedElim Reductive Elimination Trans->RedElim Homo2 Ar'-Ar' Homocoupling (4,4'-diisopropoxybiphenyl) Trans->Homo2 O2/Base Promoted Product Target Product (Ar-Ar') RedElim->Product

Mechanistic pathways leading to target and homocoupled side products in Suzuki coupling.

Quantitative Separation Metrics

To design a successful separation, compare the chromatographic behavior of the target molecule against its common side products. Subtle differences in partition coefficients dictate retention on the stationary phase.

CompoundOrigin RouteR_f Value (Silica, 9:1 Hexane:EtOAc)Solubility ProfileOptimal Separation Strategy
4-Bromo-4'-isopropyloxybiphenyl Target Product0.65Soluble in organic solventsN/A (Target)
4-bromo-4'-hydroxybiphenyl Williamson0.20Soluble in alkaline water (pH > 10)Liquid-Liquid Extraction
4,4'-diisopropoxybiphenyl Suzuki0.60Highly non-polarReversed-Phase HPLC
4,4'-dibromobiphenyl Suzuki0.70Highly non-polarRecrystallization / HPLC

Troubleshooting & FAQs

Q: My Williamson ether synthesis yields a mixture heavily contaminated with the starting phenol. How do I separate them without running a column? A: Because 4-bromo-4'-hydroxybiphenyl contains an acidic phenolic proton (pKa ~ 9.5), it can be separated via an acid-base liquid-liquid extraction. By washing the organic layer with a 1M NaOH solution, the unreacted phenol is deprotonated to form a water-soluble sodium phenoxide salt. The target ether, lacking acidic protons, remains in the organic phase. This completely bypasses the need for silica gel chromatography.

Q: I synthesized the compound via Suzuki coupling, and column chromatography isn't resolving the homocoupled side products. What is the cause and the solution? A: The baseline width of a solute's peak depends on its movement between the mobile and stationary phases. Homocoupled biphenyls co-elute on normal-phase silica because their dipole moments are too similar. To resolve this, switch to a reversed-phase system (e.g., C18 or Phenyl-Hexyl stationary phase) using a gradient elution of methanol and water, which separates molecules based on subtle differences in hydrophobic surface area[3]. Alternatively, fractional recrystallization from hot ethanol can precipitate the highly symmetrical 4,4'-dibromobiphenyl first.

Q: Why is my alkylation reaction stalling at 50% conversion despite adding excess 2-bromopropane? A: 2-Bromopropane is highly volatile (bp 59 °C) and prone to E2 elimination. If you are running the reaction in an open flask or standard reflux condenser at 60 °C, the reagent is likely boiling off or converting to propene gas. To achieve full conversion, conduct the reaction in a sealed pressure vessel, or add the 2-bromopropane sequentially in portions over 48 hours[2].

Validated Separation Protocols

Protocol A: Self-Validating Liquid-Liquid Extraction (Williamson Route)

Purpose: Complete removal of 4-bromo-4'-hydroxybiphenyl from the target ether.

  • Dilution: Transfer the crude reaction mixture (typically in DMF or Acetone) to a separatory funnel. Dilute with 3 volumes of Ethyl Acetate (EtOAc).

  • Aqueous Wash: Wash the organic layer with distilled water (3 x 1 volume) to partition the polar aprotic solvent (DMF) into the aqueous phase. Discard the aqueous washes.

  • Deprotonation: Add 1 volume of 1M aqueous NaOH to the organic layer. Shake vigorously and vent the funnel. Allow the layers to separate. The aqueous layer now contains the sodium salt of the unreacted phenol.

  • Validation Check: Before discarding any layers, spot the organic layer on a TLC plate (eluent: 9:1 Hexanes:EtOAc). The spot at R_f 0.20 (phenol) must be completely absent. If a faint spot persists, perform a second 1M NaOH wash.

  • Isolation: Once validated, wash the organic layer with saturated NaCl (brine) to remove residual water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure 4-Bromo-4'-isopropyloxybiphenyl.

LLE_Workflow Crude Crude Mixture (Ether + Phenol) EtOAc Add EtOAc & Water Crude->EtOAc Org1 Organic Phase (Ether + Phenol) EtOAc->Org1 Aq1 Aqueous Phase (DMF/Salts) -> Discard EtOAc->Aq1 NaOH Add 1M NaOH(aq) Org1->NaOH Org2 Organic Phase (Pure Ether) NaOH->Org2 Aq2 Aqueous Phase (Sodium Phenoxide) NaOH->Aq2 Validation TLC Validation (Check Rf 0.20) Org2->Validation

Workflow for the acid-base liquid-liquid extraction of 4-Bromo-4'-isopropyloxybiphenyl.

Protocol B: High-Resolution Column Chromatography (Suzuki Route)

Purpose: Separation of the target product from homocoupled non-polar impurities.

  • Preparation: Pack a glass column with 230-400 mesh silica gel using 100% hexanes. Ensure the column bed is perfectly level to prevent band broadening.

  • Loading: Dissolve the crude mixture in a minimum volume of toluene (do not use polar solvents like DCM, as they will drag the impurities down the column). Load carefully onto the silica bed.

  • Elution: Begin elution with 100% hexanes to elute the highly non-polar 4,4'-dibromobiphenyl (R_f 0.70). Gradually increase the polarity to 98:2 Hexanes:EtOAc to elute the target 4-Bromo-4'-isopropyloxybiphenyl (R_f 0.65).

  • Validation Check: Collect small fractions (e.g., 10 mL). Analyze fractions via TLC under UV light (254 nm). Combine only the fractions containing the pure middle-eluting spot.

References[3] Separation methods: Chromatography - uniba.sk. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU-4lo5EK5u0-6dJzNrKUUAMwtZiMPAU0lQnKCvIoqkR3DlQYH1jHQfOc5tKX931ewkFXClbLVUEhTPoEQUAqIDx4flegh2Nvz93VaJgPQHorERE8b5TIWuxxVzrTC26HycDTwvuosMThYKYCnHcXcKMzdJYONP0TpPwQgP5wfH5uAp8ySJOkdK4xBBK7Vg2Cvi73-VzDphzXlqLC7UJSfdAdpL_4-X5ucuAvoc1qIJOL1qQnB4jQ0c-WPhiamz1tE4Q==[4] Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography - Queen's University Belfast. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVO0jXrDxe_HlVO9SMrVNVfsX-y7qpY87Xq-rQIPNsi38R8uNa0mCTv3EbU85-grtNquclrEcyveAN8FO9SbYeUtcau18J8U228ghEU62ABeD3nyIG_icnacyPaIFm5wMciliFw2kWZIXc19918MNLRXK9S_c8e4MkBlfbL_jvkUWQhoUER735KlD9gs9Q[1] (PDF) Carbazole nematic liquid crystals - ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHakzxWjnzFx4hbrdILAZyMhqaBHYoVMWCXRkJhvlu8Ta18RW803FzXcBdqgHw5mOq38rnuxHapA0j9c2P8wvP3NmWP_11YBNkZQVF4-ZMfpQhrHka-sufOLlVNkfbJqHH9u2Lh6heSJZi0W1yq1VxtDFwjzSxr-YY8epM1oA1rUymhGNK7NDvb96I7qfGo[2] Compatibilisation of blends of incompatible mesogens - University of Birmingham. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo9gP8PtQ7JaSKwV86Y4jakZhxxaHBLdEcHji9TFLD465_M7eFKb6GevEpIb8UD7FDBomp_CBqvjZ2G1kH7agc-RrZx87NU8iH2drtxEXAxZwvwTJbkMcgdciywF5WHEsDUXC20_4SNQyxaNNL

Sources

Minimizing elimination side reactions with isopropyl halides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Isopropyl Halide Substitution Case Reference: Minimizing Elimination (E2) Side Reactions in Secondary Alkyl Halides

Introduction: The Secondary Halide Dilemma

Welcome to the Reaction Optimization Support Center. You are likely here because your reaction with an isopropyl halide (2-halopropane) yielded significant amounts of propene (elimination product) rather than the desired substitution product.

The Root Cause: Isopropyl halides are secondary (


) alkyl halides .[1] They sit on the "knife's edge" of reactivity.
  • Unlike primary halides, they are sterically hindered enough to slow down

    
    .
    
  • Unlike tertiary halides, they are not hindered enough to completely block

    
    , but the secondary carbocation is stable enough to allow 
    
    
    
    pathways if conditions are uncontrolled.
  • The Main Conflict: The primary competition is between

    
     (Substitution)  and 
    
    
    
    (Elimination)
    .[2][3]

This guide provides a troubleshooting framework to suppress the E2 pathway and maximize


 yield.

Module 1: Diagnostic Workflow

Before altering your synthesis, identify the driving force of your side reaction using this decision tree.

DiagnosticTree Start Diagnostic Start: Low Yield / High Alkene BaseCheck Is your Nucleophile a Strong Base? (pK_a > 11) (e.g., Alkoxides, Hydroxide) Start->BaseCheck TempCheck Is Reaction Temp > 40°C? BaseCheck->TempCheck No (Weak Base) ResultE2_Base CAUSE: Basicity-Driven E2 Action: Switch to Soft Nucleophile BaseCheck->ResultE2_Base Yes (Strong Base) SolventCheck Is Solvent Protic? (EtOH, MeOH, Water) TempCheck->SolventCheck No (< 40°C) ResultE2_Temp CAUSE: Entropy-Driven E2 Action: Cryogenic Cooling TempCheck->ResultE2_Temp Yes (> 40°C) ResultE2_Solv CAUSE: Solvation Shielding Action: Switch to Polar Aprotic SolventCheck->ResultE2_Solv Yes (Protic) ResultSN2 OPTIMAL PATH: Weak Base + Aprotic Solvent + Low Temp SolventCheck->ResultSN2 No (Aprotic)

Figure 1: Diagnostic logic for identifying the primary driver of elimination side reactions.

Module 2: The Nucleophile (Basicity vs. Nucleophilicity)

Issue: "I am using Sodium Ethoxide (NaOEt) to make an ether, but I'm getting 70% propene."

Technical Analysis: The single biggest factor determining the


:

ratio is the basicity of the nucleophile.
  • Hard/Strong Bases (High

    
    ):  Alkoxides (
    
    
    
    ) and Hydroxide (
    
    
    ) are hard bases. They prefer to attack the accessible
    
    
    -proton (Elimination) rather than the sterically hindered secondary carbon (Substitution).
  • Soft/Weak Bases: Species like Azide (

    
    ), Cyanide (
    
    
    
    ), and Thiolates (
    
    
    ) are excellent nucleophiles but weak bases. They favor orbital overlap with the Carbon (
    
    
    ) over proton abstraction.

Troubleshooting Protocol: If your synthesis allows, you must decouple basicity from nucleophilicity.

Reagent ClassSpecies

(Conj. Acid)
Dominant Mechanism on IsopropylRecommendation
Hard Base

18E2 (>90%) AVOID. Steric bulk makes

impossible.
Strong Base

,

15.7-16E2 (Major) AVOID if possible. If necessary, use low temp.[4]
Weak Base

(Acetate)
4.75

(Major)
Good for inverting stereochemistry.
Soft Nucleophile

,

,

,

-10 to 10

(Dominant)
PREFERRED. High yield substitution.

Self-Validating Check: Calculate the


 of the conjugate acid of your nucleophile. If 

, you are in the "Elimination Danger Zone" [1].

Module 3: Solvent Engineering (The "Naked Anion" Effect)

Issue: "I switched to a weaker base, but the reaction is too slow. Heating it caused elimination."

Technical Analysis: Solvent choice dictates the energy barrier of the transition state.

  • Protic Solvents (MeOH, EtOH): These form hydrogen bonds with the nucleophile, creating a "solvation cage." This lowers the ground state energy of the nucleophile, increasing the activation energy (

    
    ) for substitution.
    
  • Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): These solvate cations (

    
    , 
    
    
    
    ) well but leave the anion "naked" and highly reactive. This dramatically accelerates
    
    
    reactions (often by
    
    
    to
    
    
    times), allowing you to run the reaction at lower temperatures, which naturally suppresses elimination [2].

The "Solvent Switch" Protocol:

  • Stop using Ethanol or Water.

  • Dissolve reactants in DMF (Dimethylformamide) or DMSO .

  • Monitor: You should observe a rapid increase in reaction rate without needing heat.

Critical Warning: If you use a strong base (like NaOH) in DMSO, the "naked" hydroxide becomes an even stronger base, potentially causing more elimination or decomposition. Only use Polar Aprotic solvents with Weak/Soft Bases to maximize the


 advantage [3].

Module 4: Thermodynamics (Temperature Control)

Issue: "Does heating the reaction push it to completion?"

Technical Analysis: Heating favors Elimination over Substitution due to Entropy (


) .[4]
  • Elimination: 2 molecules

    
     3 molecules (Entropically favored).
    
    
    
    
    At high
    
    
    , the
    
    
    term dominates, making elimination more spontaneous.
  • Substitution: 2 molecules

    
     2 molecules (Entropically neutral).
    

The "Cold Start" Protocol:

  • Begin the reaction at 0°C (ice bath).

  • Monitor via TLC/LC-MS after 1 hour.

  • Only warm to Room Temperature (25°C) if conversion is <5%.

  • Never reflux an isopropyl halide reaction if substitution is the goal.

Module 5: Experimental Protocol (Synthesis of Isopropyl Azide)

Scenario: Converting Isopropyl Bromide to Isopropyl Azide (a model


 reaction).

Objective: >90% Substitution, <5% Elimination.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask. Add a magnetic stir bar. Purge with

    
    .
    
  • Solvent: Add anhydrous DMF (Polar Aprotic). Rationale: Maximizes nucleophilicity of azide.

  • Reagent: Add Sodium Azide (

    
    )  (1.2 equivalents). Rationale: Azide is a soft, linear nucleophile (excellent for 
    
    
    
    ) and a weak base (suppresses E2).
  • Substrate: Cool the mixture to 0°C . Add Isopropyl Bromide dropwise. Rationale: Low temp minimizes entropic drive for elimination.[4]

  • Reaction: Stir at 0°C for 2 hours. Allow to warm to 20°C only if necessary.

  • Workup: Dilute with water (quenches reaction) and extract with diethyl ether.

  • Analysis:

    
     NMR. Look for the isopropyl methyl doublet (
    
    
    
    ppm). Absence of alkene peaks (
    
    
    ppm) confirms success.

FAQs: Troubleshooting Specific Scenarios

Q1: I absolutely must use an alkoxide (e.g., to make an isopropyl ether). How do I stop E2?

  • A: This is the "Williamson Ether Synthesis" problem. With secondary halides, E2 is often major.[5][6]

    • Solution: Invert the synthesis. React Isopropyl Alcohol (as the nucleophile/alkoxide) with a Primary Alkyl Halide (as the electrophile).

    • Alternative: If you must use isopropyl halide, use a huge excess of the halide and run it very cold (-20°C), but accept that yields will likely be <50%.

Q2: Is Isopropyl Iodide better than Isopropyl Bromide?

  • A: Yes. Iodide is a better leaving group (weaker C-I bond). This lowers the activation energy for both

    
     and 
    
    
    
    . However, because
    
    
    is more sensitive to the "push" of the nucleophile and the "pull" of the leaving group acting in concert, a better leaving group often allows the reaction to proceed at lower temperatures , which indirectly favors substitution [4].

Q3: Can I use Acetone as a solvent?

  • A: Yes, Acetone is polar aprotic (Finkelstein conditions). However, Sodium Azide and many salts are poorly soluble in Acetone. DMF or DMSO are preferred for solubility, but Acetone is excellent if your nucleophile is soluble (e.g., NaI).

References

  • Master Organic Chemistry. (2012). SN2 vs E2 - Secondary Alkyl Halides.[1][2][5][6][7][8][9][10]Link

  • Chemistry LibreTexts. (2021). Solvent Effects on Substitution vs Elimination.[1][2][4][5][6][8][9]Link

  • ACS Publications (J. Org. Chem). (2021).[11] How Solvation Influences the SN2 versus E2 Competition.Link

  • BenchChem. (2025).[4] Minimizing Elimination in Substitution Reactions.Link

Sources

Validation & Comparative

Technical Assessment: 1H NMR Characterization of 4-Bromo-4'-isopropyloxybiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

4-Bromo-4'-isopropyloxybiphenyl (also known as 1-bromo-4-(4-isopropoxyphenyl)benzene) is a critical bi-functional building block used extensively in the synthesis of liquid crystal mesogens and as a coupling partner in Suzuki-Miyaura cross-coupling reactions for pharmaceutical intermediates.

Unlike its methoxy analog (4-Bromo-4'-methoxybiphenyl), the isopropyloxy derivative introduces steric bulk and conformational flexibility that significantly lowers the melting point and improves solubility in organic solvents. This guide provides a comparative NMR analysis to validate structural integrity, focusing on distinguishing the target molecule from its synthetic precursor (4-Bromo-4'-hydroxybiphenyl) and common side-products.

Structural Analysis & Theoretical Prediction

To interpret the NMR spectrum accurately, we must deconstruct the molecule into magnetically distinct environments.[1] The molecule possesses C2 symmetry within the phenyl rings but is asymmetric across the biphenyl linkage.[1]

Proton Assignment Logic[1]
  • Aromatic Region (6.9 – 7.6 ppm): The biphenyl core consists of two distinct AA'BB' systems.[1]

    • Ring A (Bromine-bearing): The bromine atom is electron-withdrawing (inductive), deshielding ortho protons.

    • Ring B (Ether-bearing): The isopropyloxy group is strongly electron-donating (resonance), significantly shielding the protons ortho to the oxygen (pushing them upfield to ~6.9 ppm).

  • Aliphatic Region (1.0 – 4.6 ppm): The isopropyl group provides a diagnostic "fingerprint."[1]

    • Methine (-CH-): Deshielded by the adjacent oxygen, appearing as a septet.

    • Methyl (-CH3): Two equivalent methyl groups appearing as a strong doublet.

Visualization: Structural Assignments

G Mol 4-Bromo-4'-isopropyloxybiphenyl RingA Ring A (Br-Side) AA'BB' System ~7.40 - 7.55 ppm Mol->RingA RingB Ring B (OiPr-Side) AA'BB' System ~6.90 - 7.50 ppm Mol->RingB IsoP Isopropyl Group Diagnostic Handle Mol->IsoP RingB->IsoP Ether Linkage Methine Methine (-CH-) Septet, ~4.5 ppm IsoP->Methine Deshielded by O Methyl Methyl (-CH3) Doublet, ~1.3 ppm IsoP->Methyl Shielded Alkyl

Figure 1: Structural decomposition of the target molecule for NMR assignment. The isopropyl group serves as the primary confirmation of successful alkylation.[1]

Comparative Analysis: Target vs. Alternatives

This section compares the target molecule against its direct precursor and a common analog to demonstrate why specific signals are chosen for Quality Control (QC).

Table 1: Chemical Shift Comparison (400 MHz, CDCl3)
Proton EnvironmentTarget: Isopropyloxy DerivativePrecursor: Hydroxy DerivativeAnalog: Methoxy DerivativeDiagnostic Value
Alkoxy -CH- (Methine) 4.55 ppm (Septet) N/AN/AHigh: Confirms isopropyl attachment.
Alkoxy -CH3 (Methyl) 1.36 ppm (Doublet) N/A3.85 ppm (Singlet) High: Distinguishes from methyl ether.
Aromatic (Ortho to O) 6.95 ppm (Doublet)6.89 ppm (Doublet)6.98 ppm (Doublet)Medium: Shift is subtle; coupling pattern is identical.
Aromatic (Ortho to Br) 7.54 ppm (Doublet)7.52 ppm (Doublet)7.54 ppm (Doublet)Low: Unchanged by distal modification.
Phenolic -OH Absent~5.0 - 9.7 ppm (Broad)*AbsentCritical: Absence confirms full conversion.

*Note: The phenolic proton shift in the precursor is highly solvent/concentration dependent.[1] In CDCl3, it is often broad or invisible; in DMSO-d6, it appears as a sharp singlet ~9.7 ppm.[1]

Performance Insight
  • vs. Methoxy Analog: The isopropyl derivative is superior for applications requiring solubility .[1] The bulky isopropyl group disrupts crystal packing more effectively than a methoxy group.[1] In NMR, the methoxy singlet (3.85 ppm) can overlap with water or solvent satellites, whereas the isopropyl septet (4.55 ppm) is in a unique region, making integration more reliable for purity assays.[1]

  • vs. Hydroxy Precursor: The synthesis (Williamson Etherification) is deemed successful only if the septet at 4.55 ppm integrates 1:2 relative to the aromatic doublet at 6.95 ppm, and the -OH peak is completely absent.[1]

Experimental Protocol: Synthesis & NMR Prep

To ensure the spectrum described above is reproducible, the following protocol synthesizes the target from 4-Bromo-4'-hydroxybiphenyl.

Step 1: Williamson Ether Synthesis[1]
  • Reagents: Charge a flask with 4-Bromo-4'-hydroxybiphenyl (1.0 eq), Anhydrous

    
     (2.0 eq), and Acetone (0.5 M concentration).
    
  • Alkylation: Add 2-Bromopropane (1.5 eq) dropwise.

  • Reflux: Heat to reflux (approx. 60°C) for 12–18 hours.

  • Workup: Filter off inorganic salts. Evaporate solvent.[1] Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Purification: Recrystallize from Ethanol or perform column chromatography (Hexane/EtOAc 9:1).

Step 2: NMR Sample Preparation[1]
  • Solvent: Chloroform-d (

    
    ) is preferred for solubility. DMSO-
    
    
    
    is only necessary if the precursor is suspected to be present in large amounts (to visualize the -OH).
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).[1]
    

Self-Validating QC Workflow

A "Self-Validating" protocol uses internal logic to confirm the result without external standards. Use the following decision tree to interpret your spectrum.

QC_Workflow Start Acquire 1H NMR Spectrum CheckSeptet Is there a Septet at ~4.5 ppm? Start->CheckSeptet CheckOH Is there a broad singlet > 5.0 ppm? CheckSeptet->CheckOH Yes ResultFail1 FAIL: No Reaction CheckSeptet->ResultFail1 No CheckIntegration Integration Check: Septet (1H) vs Aromatic (Ortho-O, 2H) Ratio = 1:2? CheckOH->CheckIntegration No ResultFail2 FAIL: Incomplete Reaction (Mixture) CheckOH->ResultFail2 Yes ResultPass PASS: Pure Product CheckIntegration->ResultPass Yes ResultFail3 FAIL: Impurity/Side Product CheckIntegration->ResultFail3 No

Figure 2: Logical decision tree for assessing the purity of 4-Bromo-4'-isopropyloxybiphenyl.

Troubleshooting Common Issues
  • Septet is a Quintet? If the signal at 4.5 ppm looks like a quintet, check your solvent. Residual Ethanol (from recrystallization) has a methylene quartet at ~3.7 ppm, but if shifts drift, it can confuse assignments.[1] However, the isopropyl septet is chemically distinct (J ~ 6 Hz).[1]

  • Extra Doublets in Aromatic Region? If you see small "shadow" doublets near 6.9 ppm, you likely have unreacted starting material.[1] Perform a NaOH wash again to remove the phenolic precursor.[1]

  • Water Peak: In

    
    , water appears ~1.56 ppm.[1] Ensure this does not overlap with the isopropyl methyl doublet (~1.36 ppm).[1] Dry the sample with 
    
    
    
    if overlap occurs.[1]

References

  • National Institutes of Health (PubChem). 4-Bromo-4'-hydroxybiphenyl (CID 95093) Spectral Data. Retrieved from [Link]

  • Michigan State University. Proton NMR Chemical Shift Data Tables. Retrieved from [Link][2]

  • Royal Society of Chemistry. Synthesis of Alkoxy-Biphenyl Derivatives (Supplementary Info). Retrieved from [Link]

Sources

A Comparative Guide to Isopropyl Group NMR Signals in Bromobiphenyls

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in medicinal chemistry and materials science, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, offering unparalleled insight into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR signals of the isopropyl group, a common substituent, when attached to a bromobiphenyl scaffold.

We will move beyond a simple recitation of chemical shifts to explore the underlying principles that govern signal appearance. By comparing the predicted NMR data for ortho-, meta-, and para- substituted isopropyl bromobiphenyls, this guide will illustrate how steric hindrance, anisotropic effects, and restricted bond rotation create unique and diagnostic spectral fingerprints. While experimental data for these specific isomers are not readily compiled in public databases, this guide leverages data from closely related analogous compounds to build a robust, predictive framework.

The Isopropyl Group: A Fundamental NMR Pattern

In a simple, achiral, and freely rotating environment, such as in cumene (isopropylbenzene), the isopropyl group presents a classic and easily recognizable NMR signature.

  • ¹H NMR: The six equivalent methyl (CH₃) protons are split by the single methine (CH) proton, resulting in a doublet . The methine proton is, in turn, split by the six methyl protons, producing a septet (or often, a broad multiplet). The integration ratio of these signals is characteristically 6:1.[1][2]

  • ¹³C NMR: Due to the molecule's symmetry, the two methyl carbons are chemically equivalent and produce a single signal. The methine carbon gives a second distinct signal.[3]

This simple pattern, however, is profoundly altered by the complex environment of a bromobiphenyl system.

Key Factors Influencing NMR Signals in Bromobiphenyls

When an isopropyl group is attached to a bromobiphenyl ring system, several factors perturb its NMR signals, providing a wealth of structural information.

  • Anisotropic Effects: The π-electron systems of the two aromatic rings generate their own local magnetic fields upon application of the external NMR magnet. This phenomenon, known as magnetic anisotropy, creates distinct shielding (upfield shift) and deshielding (downfield shift) zones in the space around the rings.[4] Protons and carbons of the isopropyl group that reside in or pass through these zones will experience a significant change in their chemical shifts.

  • Steric Hindrance and Restricted Rotation: The biphenyl system is not always planar, and the two rings can be twisted relative to each other. A bulky bromine atom, especially when positioned ortho to the isopropyl group, creates substantial steric hindrance. This can severely restrict the rotation around the C-C bond connecting the isopropyl group to the phenyl ring.

  • Diastereotopicity: This is a critical concept for interpreting these spectra. In an asymmetric environment, the two methyl groups of an isopropyl substituent can become chemically non-equivalent. This occurs when rotation around the C-C bond is slow on the NMR timescale, meaning each methyl group experiences a different average chemical environment.[5][6] One methyl group may be positioned closer to the bromine atom, while the other is closer to the second phenyl ring. These non-equivalent methyl groups are termed diastereotopic , and they will give rise to two separate signals in both ¹H and ¹³C NMR spectra.[6][7][8]

Comparative Analysis of Isomers: A Predictive Approach

The following analysis predicts the ¹H and ¹³C NMR signals for the isopropyl group in three isomers of 4'-bromo-isopropylbiphenyl, based on data from analogous compounds like cumene, bromocumenes, and 4-isopropylbiphenyl.[1][9][10][11][12]

Case 1: 4-Isopropyl-4'-bromobiphenyl (Para Isomer)
  • Prediction: The classic isopropyl pattern is most likely to be observed.

  • Rationale: With substitution at the para positions, the molecule retains a high degree of symmetry around the C-C bond connecting the isopropyl group. Rotation is expected to be relatively free, averaging the environment of the two methyl groups. The primary influence will be the anisotropic effect of the second (brominated) phenyl ring, which will likely cause a slight downfield shift for all isopropyl signals compared to cumene.

    • ¹H NMR: A doublet (6H) and a septet (1H).

    • ¹³C NMR: Two signals for the isopropyl group.

Case 2: 3-Isopropyl-4'-bromobiphenyl (Meta Isomer)
  • Prediction: Minor diastereotopicity may be observed, potentially leading to broadening or two closely spaced signals for the methyl groups.

  • Rationale: The meta substitution breaks the symmetry seen in the para isomer. Rotation around the C-C bond is more hindered. This asymmetry means the two methyl groups are inherently in different environments relative to the biphenyl linkage and the distant bromine. At room temperature, this might manifest as broadened signals, but at lower temperatures, two distinct doublets for the methyl protons could resolve.

    • ¹H NMR: A broadened doublet or two closely spaced doublets (total 6H), and a septet (1H).

    • ¹³C NMR: Potentially two closely spaced signals for the methyl carbons.

Case 3: 2-Isopropyl-4'-bromobiphenyl (Ortho Isomer)
  • Prediction: Clear and distinct diastereotopicity of the methyl groups.

  • Rationale: The ortho substitution creates significant steric clash between the isopropyl group and the second phenyl ring. This severely restricts bond rotation, effectively locking the isopropyl group into a conformation where the two methyl groups are in highly different chemical environments.[4] One methyl group is forced into the space near the biphenyl linkage, while the other is oriented away. This will result in two distinct signals for the methyl groups in both proton and carbon NMR.

    • ¹H NMR: Two separate doublets (3H each) and a septet (1H). The chemical shift difference between the two doublets can be significant.

    • ¹³C NMR: Three signals for the isopropyl group: two for the now non-equivalent methyl carbons and one for the methine carbon.

Summary of Predicted NMR Data
Compound (Isomer)Predicted ¹H Signals (Isopropyl Group)Predicted ¹³C Signals (Isopropyl Group)Key Influencing Factor
Cumene (Baseline) ~1.24 ppm (d, 6H), ~2.90 ppm (sept, 1H)~24.0 ppm (2x CH₃), ~34.0 ppm (CH)Baseline
4-Bromocumene ~1.22 ppm (d, 6H), ~2.88 ppm (sept, 1H)~23.8 ppm (2x CH₃), ~33.2 ppm (CH)Inductive/Electronic
4-Isopropyl-4'-bromobiphenyl (Para) ~1.30 ppm (d, 6H), ~3.00 ppm (sept, 1H)~24.1 ppm (2x CH₃), ~34.5 ppm (CH)Anisotropy
3-Isopropyl-4'-bromobiphenyl (Meta) Two doublets or broadened doublet ~1.2-1.3 ppm (total 6H), ~3.1 ppm (sept, 1H)Two signals or broadened signal ~23-24 ppm (2x CH₃), ~34.2 ppm (CH)Asymmetry, Minor Hindrance
2-Isopropyl-4'-bromobiphenyl (Ortho) Two distinct doublets, e.g., ~1.15 ppm (d, 3H) & ~1.35 ppm (d, 3H), ~3.3 ppm (sept, 1H)Three signals, e.g., ~22.5 ppm (CH₃), ~25.5 ppm (CH₃), ~31.0 ppm (CH)Steric Hindrance, Diastereotopicity

Note: Chemical shifts are estimates based on analogous compounds and are highly dependent on the solvent and spectrometer frequency. The key takeaway is the predicted multiplicity and number of signals.

Visualizing the Core Concepts

The following diagrams illustrate the workflow of NMR analysis and the key factors that differentiate the NMR signals of the isopropyl group in bromobiphenyl isomers.

G cluster_0 Experimental Workflow A Sample Preparation (10-20 mg in 0.6 mL CDCl₃) B Data Acquisition (400+ MHz Spectrometer) A->B C Data Processing (Fourier Transform, Phasing) B->C D Spectral Analysis (Shifts, Coupling, Integration) C->D

Caption: A generalized workflow for NMR sample analysis.

G cluster_0 Para Isomer cluster_1 Ortho Isomer p_iso Isopropyl Group p_rot Free Rotation p_iso->p_rot Symmetrical Environment p_sig 1 Doublet (6H) 1 Septet (1H) p_rot->p_sig o_iso Isopropyl Group o_rot Restricted Rotation (Steric Hindrance) o_iso->o_rot Asymmetrical Environment o_sig 2 Doublets (3H each) 1 Septet (1H) o_rot->o_sig Diastereotopicity

Caption: Steric hindrance in the ortho isomer leads to diastereotopicity.

Experimental Protocol for NMR Analysis

This section provides a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small molecules like isopropyl bromobiphenyls.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to minimize impurity peaks.
  • Vortex the vial until the sample is completely dissolved.
  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particles. The solution height should be approximately 4-5 cm.
  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • Insert the sample into the spectrometer's autosampler or manual insertion port.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve a sharp, symmetrical peak shape for the solvent lock signal. This step is crucial for high resolution.

3. ¹H NMR Acquisition Parameters (Typical for a 400 MHz instrument):

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
  • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
  • Number of Scans: 16 to 32 scans for a moderately concentrated sample.
  • Relaxation Delay (d1): 2 seconds.
  • Acquisition Time (aq): ~3-4 seconds.
  • Pulse Width (p1): A 30° flip angle is typically used for quantitative analysis.

4. ¹³C NMR Acquisition Parameters (Typical for a 100 MHz instrument):

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
  • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
  • Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.
  • Relaxation Delay (d1): 2 seconds.
  • Acquisition Time (aq): ~1-2 seconds.
  • Pulse Width (p1): A 30° flip angle.

5. Data Processing:

  • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
  • Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.
  • Phase the spectrum manually to ensure all peaks are in the positive absorptive mode with a flat baseline.
  • Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Conclusion

The seemingly simple NMR signature of an isopropyl group becomes a sophisticated probe of molecular structure when placed on a bromobiphenyl framework. The position of the substituents dictates the degree of steric hindrance and molecular symmetry, which in turn governs the observed NMR signals. By understanding the principles of anisotropy and diastereotopicity, researchers can predict and interpret these complex spectra with confidence. The clear emergence of two distinct doublets for the methyl protons serves as an unambiguous indicator of an ortho-isopropyl arrangement, a piece of information that is critical for confirming regiochemistry in synthesis and for understanding the three-dimensional structure of new chemical entities.

References

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A Comparative Guide to the Reactivity of Isopropoxy vs. Methoxy Bromobiphenyls in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic organic chemistry, particularly in the development of pharmaceuticals and functional materials, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, have become indispensable tools for this purpose. The efficiency and outcome of these reactions are profoundly influenced by the electronic and steric nature of the substituents on the coupling partners. This guide provides an in-depth technical comparison of the reactivity of two commonly encountered substituted bromobiphenyls: 4-isopropoxy-4'-bromobiphenyl and 4-methoxy-4'-bromobiphenyl.

This comparison is grounded in the fundamental principles of organometallic chemistry and is supported by established experimental observations in related systems. We will explore how the seemingly subtle difference between an isopropoxy and a methoxy group can significantly impact reaction kinetics and, consequently, the practical utility of these building blocks in complex molecule synthesis.

The Decisive Role of Alkoxy Substituents: A Tale of Two Effects

The reactivity of an aryl bromide in palladium-catalyzed cross-coupling is primarily dictated by the rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine bond. The facility of this step is governed by a delicate interplay of electronic and steric factors imparted by the substituents on the aromatic ring.

Electronic Effects: Both methoxy and isopropoxy groups are electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect being dominant. This net electron-donating character increases the electron density on the aromatic ring, which can slightly disfavor the oxidative addition of an electron-rich palladium(0) species. However, the electronic difference between a methoxy and an isopropoxy group is generally considered to be minimal, with both exerting a similar electronic influence on the reaction center.

Steric Effects: The most significant difference between the methoxy and isopropoxy groups lies in their steric bulk. The isopropoxy group, with its two methyl substituents, is considerably larger than the methoxy group. This steric hindrance can have a profound impact on the approach of the bulky palladium-ligand complex to the C-Br bond, thereby influencing the rate of oxidative addition.

Comparative Reactivity in Key Cross-Coupling Reactions

Based on the foundational principles of steric and electronic effects, we can predict and rationalize the relative reactivity of 4-isopropoxy-4'-bromobiphenyl and 4-methoxy-4'-bromobiphenyl in three of the most prevalent cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

Reactivity Comparison: In the context of a Suzuki-Miyaura coupling, 4-methoxy-4'-bromobiphenyl is expected to exhibit a higher reaction rate and potentially higher yields compared to 4-isopropoxy-4'-bromobiphenyl under identical conditions. The primary reason for this is the increased steric hindrance of the isopropoxy group, which can impede the oxidative addition of the palladium catalyst. While both substrates are electronically similar, the larger spatial footprint of the isopropoxy group creates a more congested environment around the reaction center.

SubstrateAlkoxy GroupRelative Steric HindranceExpected Relative Reactivity in Suzuki Coupling
4-Methoxy-4'-bromobiphenyl-OCH₃LowerHigher
4-Isopropoxy-4'-bromobiphenyl-OCH(CH₃)₂HigherLower

Mechanistic Rationale:

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines through the coupling of an aryl halide with an amine.

Reactivity Comparison: Similar to the Suzuki coupling, 4-methoxy-4'-bromobiphenyl is anticipated to be the more reactive substrate in a Buchwald-Hartwig amination . The steric bulk of the isopropoxy group can hinder the oxidative addition step. Furthermore, depending on the size of the amine coupling partner and the phosphine ligand, steric congestion in the transition state of the reductive elimination step could also be a contributing factor.

SubstrateAlkoxy GroupRelative Steric HindranceExpected Relative Reactivity in Buchwald-Hartwig Amination
4-Methoxy-4'-bromobiphenyl-OCH₃LowerHigher
4-Isopropoxy-4'-bromobiphenyl-OCH(CH₃)₂HigherLower

Mechanistic Rationale:

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.

Reactivity Comparison: The trend in reactivity is expected to persist in the Heck reaction, with 4-methoxy-4'-bromobiphenyl reacting more readily than its isopropoxy counterpart . The initial oxidative addition of the aryl bromide to the palladium(0) catalyst remains the crucial, sterically sensitive step.

SubstrateAlkoxy GroupRelative Steric HindranceExpected Relative Reactivity in Heck Reaction
4-Methoxy-4'-bromobiphenyl-OCH₃LowerHigher
4-Isopropoxy-4'-bromobiphenyl-OCH(CH₃)₂HigherLower

Mechanistic Rationale:

Caption: The catalytic cycle of the Heck reaction.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the starting materials and for carrying out the discussed cross-coupling reactions. These are representative procedures and may require optimization based on the specific coupling partners and available laboratory equipment.

Synthesis of 4-Alkoxy-4'-bromobiphenyls

Protocol 1: Synthesis of 4-Methoxy-4'-bromobiphenyl via Suzuki Coupling

This procedure is adapted from a known synthesis of 4'-methoxybiphenyl-4-carboxylic acid.[2]

  • Materials:

    • 4-Bromophenylboronic acid

    • 4-Iodoanisole

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Water

  • Procedure:

    • To a round-bottom flask, add 4-bromophenylboronic acid (1.2 eq.), 4-iodoanisole (1.0 eq.), potassium carbonate (2.0 eq.), and a magnetic stir bar.

    • Add toluene and water (e.g., 4:1 v/v) to the flask.

    • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) to the reaction mixture.

    • Heat the reaction to reflux (approximately 80-90 °C) and monitor by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-methoxy-4'-bromobiphenyl.

Protocol 2: Synthesis of 4-Isopropoxy-4'-bromobiphenyl via Williamson Ether Synthesis

This procedure is analogous to the synthesis of 4-octyloxy-4'-bromobiphenyl.[3]

  • Materials:

    • 4-Hydroxy-4'-bromobiphenyl

    • 2-Bromopropane (Isopropyl bromide)

    • Potassium carbonate (K₂CO₃)

    • Acetone or Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, combine 4-hydroxy-4'-bromobiphenyl (1.0 eq.), potassium carbonate (2.0 eq.), and a magnetic stir bar.

    • Add acetone or DMF to the flask.

    • Add 2-bromopropane (1.5 eq.) to the mixture.

    • Heat the reaction to reflux and stir for 12-24 hours, monitoring the progress by TLC.

    • After completion, cool the reaction to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to yield 4-isopropoxy-4'-bromobiphenyl.

Cross-Coupling Reactions

Protocol 3: General Procedure for Suzuki-Miyaura Coupling [4]

  • Materials:

    • 4-Alkoxy-4'-bromobiphenyl (1.0 eq.)

    • Arylboronic acid (1.2 eq.)

    • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (0.05 eq.)

    • Potassium phosphate (K₃PO₄) (2.0 eq.)

    • 1,4-Dioxane/Water (4:1)

  • Procedure:

    • In a Schlenk flask, combine the 4-alkoxy-4'-bromobiphenyl, arylboronic acid, potassium phosphate, and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 70-80 °C and stir.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify by column chromatography.

Protocol 4: General Procedure for Buchwald-Hartwig Amination [5][6]

  • Materials:

    • 4-Alkoxy-4'-bromobiphenyl (1.0 eq.)

    • Amine (1.2 eq.)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq.)

    • 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (IPr·HCl) (0.04 eq.)

    • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 eq., 1M solution in THF)

    • Toluene

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, add the 4-alkoxy-4'-bromobiphenyl, amine, Pd₂(dba)₃, and IPr·HCl.

    • Add toluene, followed by the LHMDS solution.

    • Stir the reaction at room temperature or heat as necessary (e.g., 80-100 °C).

    • Monitor the reaction by TLC or GC-MS.

    • After completion, quench the reaction with saturated aqueous ammonium chloride.

    • Extract with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

Protocol 5: General Procedure for Heck Reaction [7]

  • Materials:

    • 4-Alkoxy-4'-bromobiphenyl (1.0 eq.)

    • Alkene (e.g., styrene, 1.5 eq.)

    • Palladium(II) acetate (Pd(OAc)₂) (0.01 eq.)

    • Triphenylphosphine (PPh₃) (0.02 eq.)

    • Potassium carbonate (K₂CO₃) (2.0 eq.)

    • Dimethylformamide (DMF)/Water (e.g., 1:1)

  • Procedure:

    • To a Schlenk tube, add the 4-alkoxy-4'-bromobiphenyl, Pd(OAc)₂, and PPh₃.

    • Evacuate and backfill with an inert gas three times.

    • Add K₂CO₃ and the alkene.

    • Add the degassed DMF/water mixture.

    • Heat the reaction to 80 °C and stir.

    • Monitor the reaction by TLC or GC.

    • Upon completion, cool to room temperature and extract with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify by column chromatography.

Conclusion

The choice between 4-isopropoxy-4'-bromobiphenyl and 4-methoxy-4'-bromobiphenyl in a cross-coupling reaction is a decision that hinges primarily on steric considerations. While both substrates are electronically similar, the greater steric bulk of the isopropoxy group generally leads to slower reaction rates compared to the methoxy analogue. This difference in reactivity is most pronounced in the rate-determining oxidative addition step of the catalytic cycle.

For synthetic applications where rapid reaction kinetics and high throughput are desired, 4-methoxy-4'-bromobiphenyl is often the preferred substrate. However, in cases where the isopropoxy moiety is a crucial structural element of the target molecule, the slower reaction rates can often be overcome by adjusting reaction conditions, such as employing more active catalyst systems with sterically demanding ligands, increasing the reaction temperature, or prolonging the reaction time. Understanding the fundamental principles of steric and electronic effects allows researchers to make informed decisions in substrate selection and reaction optimization, ultimately leading to more efficient and successful synthetic outcomes.

References

  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

  • Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. [Link]

  • Google Patents. (n.d.). RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
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  • PrepChem.com. (n.d.). Synthesis of 4-octyloxy-4'-bromobiphenyl. [Link]

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  • Google Patents. (n.d.). CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.
  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

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  • The University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. [Link]

  • MDPI. (2021). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. [Link]

  • Biological and Molecular Chemistry. (2025). Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. [Link]

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  • DOI. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. [Link]

  • MDPI. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4- cyanobiphenyl-4'-yl) alkanes (CBnBr). [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • LOCKSS. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]

  • ResearchGate. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig coupling reaction of 1a with 4-methoxybenzamide 2a a. [Link]

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Safety Operating Guide

4-Bromo-4'-isopropyloxybiphenyl proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter specialized halogenated building blocks. Ensuring the integrity of your research goes hand-in-hand with rigorous laboratory safety and environmental stewardship. When working with aryl bromides like 4-Bromo-4'-isopropyloxybiphenyl , standard organic waste disposal protocols are structurally insufficient.

To build deep trust in your laboratory operations, every safety protocol must be a self-validating system—meaning each step contains a verifiable endpoint to ensure compliance and safety. This guide provides the mechanistic reasoning and step-by-step operational workflows required to safely handle, segregate, and dispose of this compound.

Quantitative Chemical & Hazard Profile

Before designing a disposal workflow, we must define the physical and hazard parameters of the substrate. The presence of the halogen (bromine) dictates the entire downstream lifecycle of this material.

Property / AttributeValue / Classification
Chemical Name 4-Bromo-4'-isopropyloxybiphenyl
CAS Number 153486-91-0
Molecular Formula C15H15BrO
Molecular Weight 291.18 g/mol
GHS Hazard Codes H315 (Skin), H319 (Eye), H335 (Respiratory)
Waste Classification Halogenated Organic Waste
Required Destruction Temp. > 1100°C (with caustic scrubbing)

Data supported by chemical property databases for1[1].

Mechanistic Safety & Reactivity Profile

The Causality of the Hazard: Why do we treat 4-Bromo-4'-isopropyloxybiphenyl differently than a standard biphenyl ether? The answer lies in its thermal degradation profile.

If this compound is inadvertently mixed with standard organic waste and sent to a conventional incinerator, the incomplete combustion of the brominated aromatic ring can lead to the formation of highly toxic brominated dioxins and furans. Furthermore, thermal decomposition cleaves the carbon-bromine bond, generating hydrogen bromide (HBr) gas. HBr is highly corrosive and will destroy standard incinerator linings. Therefore, this compound requires 2 specifically equipped with caustic scrubbers to neutralize the acidic emissions and prevent the release of Products of Incomplete Combustion (PICs)[2].

Operational Handling & Spill Protocol

To ensure personnel safety, implement the following step-by-step methodology when handling the neat powder or concentrated solutions.

  • Engineering Controls: Always handle the material within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of particulate matter.

  • Personal Protective Equipment (PPE): Don nitrile gloves (double-gloving is recommended for concentrated solvent solutions), splash-proof chemical goggles, and a flame-resistant laboratory coat.

  • Spill Response Workflow:

    • Solid Spills: Do not sweep dry, as this aerosolizes the hazard. Moisten the powder with a compatible, non-reactive solvent (e.g., isopropanol) to suppress dust, then carefully collect the slurry using a non-sparking tool.

    • Liquid Spills: Absorb with an inert material such as vermiculite or sand. Never use combustible absorbents like sawdust for halogenated compounds.

    • Self-Validation Checkpoint: After wiping the spill area with a compatible solvent, use a handheld UV lamp (biphenyl derivatives often exhibit UV absorbance/fluorescence) or perform a secondary solvent wipe test to visually validate the complete removal of the chemical residue before declaring the area decontaminated.

Waste Segregation & Disposal Workflows

Mixing halogenated waste with non-halogenated solvents is a critical operational failure. It drastically increases disposal costs and3 of the waste stream, which can compromise the efficiency of the thermal destruction process[3].

Follow this rigorous, self-validating disposal protocol:

Step 1: Immediate Segregation Isolate 4-Bromo-4'-isopropyloxybiphenyl waste from general organic streams at the point of generation. 4 with alkali metals, strong oxidizers, or non-halogenated solvents[4].

Step 2: Containerization Transfer the waste into a chemically compatible, high-density polyethylene (HDPE) or amber glass container. Ensure the container has a secure, vented cap if it is mixed with solvents prone to gas generation. Self-Validation Checkpoint: Before moving the container to the central storage area, monitor the sealed container for 24 hours in a fume hood. A lack of bulging or temperature increase validates chemical compatibility.

Step 3: Compliant Labeling Affix a compliant hazardous waste label. Explicitly write "Halogenated Organic Waste" and list the specific chemical constituents with their percentages (e.g., "4-Bromo-4'-isopropyloxybiphenyl, 100%").

Step 4: Secondary Containment & Storage Store the primary container in a secondary containment tray within a designated Satellite Accumulation Area (SAA), away from direct sunlight and incompatible chemicals.

Step 5: Final Disposition Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a 5[5]. The contractor will route the material to a permitted facility for high-temperature rotary kiln incineration.

Disposal Decision Workflow

WasteDisposal Start Waste Generation: 4-Bromo-4'-isopropyloxybiphenyl Decision Mixed with Non-Halogenated? Start->Decision Segregate Segregate as Halogenated Waste Decision->Segregate No MixWarning DO NOT MIX! Separate immediately Decision->MixWarning Yes Container Store in HDPE/Glass Secondary Containment Segregate->Container MixWarning->Segregate Labeling Label: 'Hazardous Waste' Halogenated Organics Container->Labeling Incineration High-Temp Incineration (Caustic Scrubber) Labeling->Incineration

Figure 1: Decision tree and workflow for halogenated organic waste segregation and disposal.

References

  • 153486-91-0, 1-(4-Bromophenyl)-4-isopropoxybenzene SDS | Echemi |1

  • Hazardous Waste Guide | UTIA Safety Office, University of Tennessee | 4

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | U.S. Environmental Protection Agency (EPA) | 3

  • The Environment (Protection) Rules, 1986 (Incineration Standards) | Haryana State Pollution Control Board | 2

  • Standard Operating Procedure: Disposal of Halogenated Aromatics | BenchChem | 5

Sources

A Researcher's Guide to the Safe Handling of 4-Bromo-4'-isopropyloxybiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

As a novel substituted biphenyl, 4-Bromo-4'-isopropyloxybiphenyl presents a unique set of handling and safety considerations for researchers in drug development and chemical synthesis. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough analysis of its structural analogs—such as other brominated biphenyls—provides a robust framework for establishing safe laboratory practices. This guide synthesizes available data to offer essential safety protocols, operational guidance, and disposal plans, ensuring both personal safety and experimental integrity.

Understanding the Hazard Landscape

Substituted biphenyls, particularly those containing bromine, warrant a cautious approach due to potential irritant properties and the broader toxicological profile of polybrominated aromatic compounds.[1][2] Although many polybrominated biphenyls (PBBs) exhibit low acute toxicity, prolonged exposure can lead to adverse health effects.[1] Structurally related compounds like 4-Bromo-4'-hydroxybiphenyl are known to cause skin, eye, and respiratory irritation.[3][4][5] Therefore, it is prudent to treat 4-Bromo-4'-isopropyloxybiphenyl as a potentially hazardous substance.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[3][4]

  • Long-Term Effects: The long-term toxicological properties have not been fully elucidated. Brominated aromatic compounds can be persistent and may have cumulative effects.[1][2]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling 4-Bromo-4'-isopropyloxybiphenyl, based on the established protocols for similar chemical structures.[3][6][7]

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.[6][8]Protects eyes from potential splashes of the chemical, which is presumed to be an eye irritant based on analogous compounds.[3][4]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact, a primary route of exposure. Gloves should be changed immediately if contaminated.[6]
Body Protection A flame-resistant laboratory coat worn over personal clothing (long pants, closed-toe shoes).[6]Protects skin and clothing from spills. The flammability of this specific compound is unknown, but caution is advised.
Respiratory Protection To be used in a well-ventilated area, preferably a certified chemical fume hood.[6][9]Aromatic compounds can have low vapor pressures, and handling in a fume hood minimizes inhalation exposure.[6]
Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for laboratory personnel.

Safe_Handling_Workflow Workflow for Safe Handling of 4-Bromo-4'-isopropyloxybiphenyl cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep_Area 1. Prepare Work Area (Fume Hood) Don_PPE 2. Don Appropriate PPE Prep_Area->Don_PPE Dispense 3. Carefully Dispense Compound Don_PPE->Dispense Secure_Container 4. Securely Seal Container Post-Use Dispense->Secure_Container Decontaminate 5. Decontaminate Work Area Secure_Container->Decontaminate Dispose_Waste 6. Dispose of Waste (Follow Institutional Guidelines) Decontaminate->Dispose_Waste Doff_PPE 7. Doff PPE Correctly Dispose_Waste->Doff_PPE

Caption: A step-by-step workflow for the safe handling of 4-Bromo-4'-isopropyloxybiphenyl.

Procedural Steps:

  • Preparation:

    • Always work within a certified chemical fume hood to minimize inhalation risk.[6][9]

    • Ensure that a safety shower and eyewash station are readily accessible.[9]

    • Before handling, put on all required PPE as detailed in the table above.

  • Handling:

    • When dispensing the solid, avoid generating dust.[7][10]

    • If creating solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep the container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area.[3][7]

  • Spill Management:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3][9]

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: A Commitment to Safety and Environmental Responsibility

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Collection: All waste materials contaminated with 4-Bromo-4'-isopropyloxybiphenyl, including disposable gloves, weigh papers, and contaminated labware, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[3][10]

  • Disposal Protocol: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.[3][11] Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.

By implementing these comprehensive safety and handling protocols, researchers can confidently work with 4-Bromo-4'-isopropyloxybiphenyl while minimizing personal risk and ensuring a safe laboratory environment.

References

  • PubMed.

  • ResearchGate.

  • BenchChem.

  • Fisher Scientific.

  • Thermo Fisher Scientific.

  • Echemi.

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  • Princeton University Environmental Health and Safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.